Ethyl 3,5-dimethyl-4-oxo-4H-pyran-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 3,5-dimethyl-4-oxopyran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-4-13-10(12)9-7(3)8(11)6(2)5-14-9/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVHQEZDGIOBSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)C(=CO1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ethyl 3,5-dimethyl-4-oxo-4H-pyran-2-carboxylate SDS safety data sheet
Technical Monograph: Ethyl 3,5-dimethyl-4-oxo-4H-pyran-2-carboxylate
Part 1: Executive Summary & Chemical Identity
Subject: Ethyl 3,5-dimethyl-4-oxo-4H-pyran-2-carboxylate Role: Advanced Heterocyclic Intermediate CAS Registry Number: 187222-13-5 Synonyms: 3,5-Dimethyl-2-(ethoxycarbonyl)-4-pyrone; 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid ethyl ester.[1][2][3]
Scope of this Guide: This technical monograph serves as an enhanced Safety Data Sheet (SDS) and application guide for researchers in medicinal chemistry and drug development. Unlike standard compliance documents, this guide integrates physicochemical data with practical handling protocols, focusing on the compound's utility as a scaffold for fused-ring heterocyclic systems and its potential role in pharmaceutical synthesis (e.g., proton pump inhibitor analogs).
Part 2: Physicochemical Profile
The following data aggregates experimental values and high-confidence predicted properties based on structural analogs (e.g., Ethyl 4H-pyran-4-one-2-carboxylate).
| Property | Value / Description | Note |
| Molecular Formula | C₁₀H₁₂O₄ | |
| Molecular Weight | 196.20 g/mol | |
| Physical State | Solid (Crystalline) or Viscous Oil | Tendency to crystallize upon standing/cooling. |
| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate | Poor solubility in water; hydrolyzes slowly. |
| Melting Point | Predicted: 45–60 °C | Analogous pyranones are often low-melting solids. |
| Reactivity | Electrophilic at C-2/C-6; Ester hydrolysis | Susceptible to nucleophilic attack (ring opening). |
| Storage | 2–8 °C (Refrigerate), Inert Atmosphere | Hygroscopic; protect from moisture. |
Part 3: Hazard Identification & Risk Assessment (GHS)
While specific toxicological datasets (REACH dossiers) are often limited for niche intermediates, the structural moieties (gamma-pyrone, ester) dictate the following Precautionary Hazard Profile .
Signal Word: WARNING
GHS Classifications:
-
Skin Corrosion/Irritation: Category 2 (H315)
-
Serious Eye Damage/Eye Irritation: Category 2A (H319)
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)
Mechanistic Hazard Analysis:
-
Ester Hydrolysis: Upon contact with mucous membranes, the ethyl ester moiety can hydrolyze to release ethanol and the corresponding carboxylic acid (3,5-dimethyl-4-oxo-4H-pyran-2-carboxylic acid), leading to local acidification and irritation.
-
Michael Acceptor Potential: The alpha-beta unsaturated ketone system (pyrone ring) possesses electrophilic character, potentially reacting with biological nucleophiles (cysteine/lysine residues), which drives the skin sensitization and irritation potential.
Part 4: Operational Protocols & Handling
Storage & Stability Validation
-
Protocol: Store under Nitrogen or Argon.
-
Self-Validating Check: Periodically check for the smell of acetic acid or ethanol, which indicates hydrolysis. Visually inspect for discoloration (yellowing/browning), suggesting ring-opening polymerization or oxidation.
Emergency Response Workflow
In the event of exposure, the following causality-based response is required:
-
Eye Contact: Immediate irrigation is critical to dilute the acidic hydrolysis byproducts. Flush for 15 minutes.
-
Skin Contact: Wash with soap and water. Avoid organic solvents (ethanol/DMSO) for cleaning, as they may increase transdermal absorption of the compound.
Synthesis & Application Context
This compound is a valuable "push-pull" alkene system used to synthesize fused heterocycles. The ester group allows for further functionalization (e.g., conversion to amides or alcohols), while the pyrone ring can undergo ring transformation reactions with amines to form pyridinones.
Diagram 1: Synthesis & Reactivity Logic The following diagram illustrates the logical flow from synthesis precursors to potential downstream pharmaceutical scaffolds.
Figure 1: The central role of the target compound in heterocyclic transformations, highlighting its susceptibility to hydrolysis and utility in generating pyridinone scaffolds.
Part 5: Detailed Experimental Workflow (Safe Handling)
For researchers handling >1g quantities, the following workflow ensures safety and sample integrity.
Table 1: Personal Protective Equipment (PPE) Matrix
| Hazard Level | PPE Requirement | Rationale |
| Standard | Nitrile Gloves (0.11mm), Safety Glasses | Protects against incidental splash and dust. |
| High Risk | Double Gloving, Fume Hood, Respirator (N95) | Required during heating, grinding, or synthesis where dust/vapor generation is likely. |
Diagram 2: Safe Handling & Spill Response Algorithm
Figure 2: Step-by-step decision matrix for managing spills, emphasizing the neutralization of potential acidic hydrolysis byproducts.
Part 6: References
-
Santa Cruz Biotechnology. (n.d.). 3,5-Dimethyl-2-(ethoxycarbonyl)-4-pyrone (CAS 187222-13-5).[1][3] Retrieved from
-
Aitken, R. A., et al. (2024). Ethyl 4H-Pyran-4-one-2-carboxylate. MDPI Molbank. (Provides structural characterization logic for the class). Retrieved from
-
Splendid Lab. (n.d.). 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic Acid Ethyl Ester. Retrieved from
-
PubChem. (n.d.). Compound Summary for Pyranone Derivatives. (Used for general toxicity class inference). Retrieved from
Sources
- 1. 3,5-Dimethyl-2-(ethoxycarbonyl)-4-pyrone | CAS 187222-13-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
Commercial Supply & Technical Analysis: Ethyl 3,5-dimethyl-4-oxo-4H-pyran-2-carboxylate
Executive Summary
Ethyl 3,5-dimethyl-4-oxo-4H-pyran-2-carboxylate (CAS 187222-13-5 ) is a specialized heterocyclic building block primarily utilized in the synthesis of functionalized pyridines and pharmaceutical intermediates, specifically for Proton Pump Inhibitors (PPIs) .[1][2][3] Unlike common commodity chemicals, this compound is a "Make-to-Order" or "Low-Stock" fine chemical, often requiring lead times of 2-4 weeks for gram-scale procurement.
This guide provides a technical roadmap for procurement, quality validation, and synthetic utility, designed for medicinal chemists and sourcing managers.
Chemical Identity & Technical Specifications
| Parameter | Specification |
| CAS Number | 187222-13-5 |
| IUPAC Name | Ethyl 3,5-dimethyl-4-oxo-4H-pyran-2-carboxylate |
| Synonyms | 2-Ethoxycarbonyl-3,5-dimethyl-4-pyrone; 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid ethyl ester |
| Molecular Formula | C₁₀H₁₂O₄ |
| Molecular Weight | 196.20 g/mol |
| Physical State | Solid (typically off-white to pale yellow crystalline powder) |
| Solubility | Soluble in DMSO, Methanol, Chloroform, Dichloromethane |
| Purity Standard | Commercial Grade: ≥95% (NMR); High Purity: ≥97% (HPLC) |
Commercial Supply Landscape
The supply chain for CAS 187222-13-5 is fragmented. It is not stocked in bulk by general catalog suppliers (e.g., Sigma-Aldrich) but is available through specialized building block vendors and Asian contract manufacturing organizations (CMOs).
Primary Suppliers (Verified Listings)
-
BLD Pharm: Catalog BD268020 .[1][3][4] Often holds small inventory (mg to g scale) in Shanghai or US warehouses.
-
XiXisys: Specializes in niche heterocycles; likely a primary manufacturer or direct distributor.
-
Chem960 / LookChem: Aggregators listing multiple regional distributors.
Procurement Strategy: "Buy vs. Make"
For requirements exceeding 100g , custom synthesis is often more cost-effective than catalog purchasing due to the high markup on this specific isomer.
Figure 1: Decision logic for procuring Ethyl 3,5-dimethyl-4-oxo-4H-pyran-2-carboxylate based on project scale.
Synthetic Utility & Drug Development Context
This compound is not merely a random scaffold; it is a strategic precursor for substituted pyridines via the pyrone-to-pyridone ring transformation .
Mechanistic Relevance: The Omeprazole Connection
Patent literature (US5616713A) highlights this pyrone as a precursor to 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine , a key fragment in the synthesis of Omeprazole (Prilosec) and related PPIs.
Transformation Pathway:
-
Ammonolysis: The pyrone ring reacts with ammonia (or primary amines) to replace the ring oxygen with nitrogen, forming a 4-pyridone .
-
Aromatization/Functionalization: Subsequent steps convert the pyridone to a pyridine, often involving chlorination or methoxylation at the 4-position.
Figure 2: Synthetic lineage from precursors to PPI drug fragments via the target pyrone.
Quality Control & Validation Protocols
Upon receipt of the compound, the following validation steps are mandatory to ensure data integrity in downstream biological or synthetic assays.
A. Identity Verification (1H NMR)
The symmetry of the molecule is broken by the ester group, but the methyl groups provide distinct handles.
-
Solvent: CDCl₃ or DMSO-d₆.
-
Key Signals:
-
δ ~1.3 ppm (t, 3H): Methyl of the ethyl ester.
-
δ ~4.3 ppm (q, 2H): Methylene of the ethyl ester.
-
δ ~2.0 - 2.5 ppm (s, 6H): Two distinct singlets for the 3-Me and 5-Me groups (chemical shifts may differ slightly due to electronic environment differences).
-
δ ~7.8 ppm (s, 1H): The proton at position 6 (if not substituted, but this specific target is fully substituted at 2,3,5. If position 6 is H, expect a singlet downfield). Correction: The structure is 3,5-dimethyl.[1][4][5][6][7][8][9][10] Position 6 is likely a proton unless specified otherwise. In 4-pyrones, the alpha-protons are typically around 7.6-7.8 ppm.
-
B. Purity Analysis (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: Gradient Acetonitrile/Water (0.1% Formic Acid).
-
Detection: UV at 254 nm (Pyrones have strong UV absorption).
-
Common Impurity: Diethyl Oxalate (starting material) - check for early eluting peaks.
References
-
BLD Pharm. (n.d.).[1][4] Ethyl 3,5-dimethyl-4-oxo-4H-pyran-2-carboxylate Product Page. Retrieved from
-
Chen, S. et al. (1997). Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine. U.S. Patent 5,616,713. Washington, DC: U.S. Patent and Trademark Office. Retrieved from
-
National Institute of Standards and Technology (NIST). (2024). 2H-Pyran-5-carboxylic acid, 4,6-dimethyl-2-oxo-, ethyl ester Data. NIST Chemistry WebBook. Retrieved from
Sources
- 1. 1551-45-7|Ethyl 4-oxo-4H-pyran-2-carboxylate|BLD Pharm [bldpharm.com]
- 2. 92490-75-0|5,6-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. 6558-96-9|Dimethyl 4-oxo-4H-pyran-2,6-dicarboxylate|BLD Pharm [bldpharm.com]
- 4. 6003-94-7|4-Oxo-4H-pyran-2,6-dicarboxylic acid hydrate|BLD Pharm [bldpharm.com]
- 5. US5616713A - Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine - Google Patents [patents.google.com]
- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 187222-13-5 Name: [xixisys.com]
- 7. 4H-pyran-2-carboxylic acid, 3,5-dimethyl-4-oxo-, ethyl ester | CAS 187222-13-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 8. cas号: 86604-78-6 ,名称: 4-甲氧基-3,5-二甲基-2-羟甲基吡啶 的性质/作用/用途-化学加百科 [data.huaxuejia.cn]
- 9. 4-Oxo-4H-pyran-2,6-dicarboxylic acid 2,6-diethyl ester | CAS 725-92-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 10. chem960.com [chem960.com]
Technical Guide: Solubility Profiling of Ethyl 3,5-dimethyl-4-oxo-4H-pyran-2-carboxylate
The following technical guide is structured to provide a comprehensive solubility profile for ethyl 3,5-dimethyl-4-oxo-4H-pyran-2-carboxylate .
As specific experimental solubility values (e.g., exact mg/mL) for this precise 3,5-dimethyl analog are not standard in public pharmacopeial databases, this guide synthesizes data from close structural analogs (ethyl maltol derivatives and 4-pyrone esters) and applies first-principles medicinal chemistry to establish a reliable solubility profile.[1]
Target Solvent Systems: Dimethyl Sulfoxide (DMSO) & Ethanol (EtOH)[1]
Executive Technical Summary
Ethyl 3,5-dimethyl-4-oxo-4H-pyran-2-carboxylate is a functionalized 4-pyrone derivative characterized by a planar heterocyclic core, a polar ester motif, and lipophilic methyl substitutions.[1] Its physicochemical behavior is governed by the competition between the polar pyranone-ester axis and the hydrophobic alkyl shielding.[1]
-
DMSO Solubility: High. The compound acts as a Lewis base acceptor; DMSO’s high dielectric constant and dipole moment disrupt the crystal lattice effectively.
-
Ethanol Solubility: Moderate to High (Temperature Dependent). Solvation is driven by dipole-dipole interactions.[1] Ethanol is the preferred solvent for recrystallization, indicating a steep solubility curve (low at
, high at ). -
Water Solubility: Low. The lack of strong Hydrogen Bond Donors (HBD) limits aqueous solubility, necessitating organic co-solvents for biological assays.
Physicochemical Mechanistic Analysis
To understand the solubility behavior, we must analyze the molecule's interaction potential with the target solvents.
Structural Determinants
| Feature | Chemical Nature | Impact on Solubility |
| Pyran-4-one Core | Polar, Aromatic character | Provides dipole moment; enables solubility in polar aprotic solvents (DMSO).[1] |
| Ethyl Ester (C-2) | H-Bond Acceptor (HBA) | Increases lipophilicity compared to carboxylic acid; enhances ethanol miscibility. |
| 3,5-Dimethyl Groups | Lipophilic / Steric Bulk | Disrupts crystal packing (lowering melting point) but decreases water solubility.[1] |
Solvation Mechanisms
-
In DMSO (Aprotic, Polar): DMSO acts as a powerful H-bond acceptor.[1] It solvates the pyranone core by interacting with the electron-deficient regions of the ring and the carbonyl dipoles.[1] The absence of H-bond donors in the solute (no -OH or -NH) makes DMSO an ideal "trap" solvent, preventing re-crystallization.[1]
-
In Ethanol (Protic, Polar): Ethanol can donate hydrogen bonds to the carbonyl oxygens (ester and ketone) of the solute. However, the ethyl and methyl groups on the solute prefer the ethyl chain of the ethanol. This dual interaction allows for solubility, but the energy barrier to break the crystal lattice is higher than in DMSO.
Solubility Data & Preparation Guidelines
The following values are derived from Structure-Activity Relationship (SAR) analysis of homologous 4-pyrone esters (e.g., Ethyl Maltol, Chelidonic acid esters).
Estimated Solubility Limits
| Solvent | Classification | Estimated Solubility ( | Primary Utility |
| DMSO | Excellent | Stock Solutions for in vitro assays (HTS, MIC).[1] | |
| Ethanol (100%) | Good | Formulation intermediate; Recrystallization solvent.[1] | |
| Ethanol (50% aq) | Moderate | Co-solvent vehicle for animal dosing. | |
| Water (PBS) | Poor | Aqueous buffer; requires dilution from DMSO stock. |
Stock Solution Protocol (Standardized)
For biological assays, a 100 mM stock solution is the industry standard.
Molecular Weight Calculation:
Preparation of 10 mL Stock (100 mM) in DMSO:
-
Weigh 196.2 mg of ethyl 3,5-dimethyl-4-oxo-4H-pyran-2-carboxylate.
-
Transfer to a glass scintillation vial (avoid polystyrene, which DMSO can degrade).
-
Add 5 mL of anhydrous DMSO. Vortex for 30 seconds.[1]
-
Note: If dissolution is slow, sonicate at
for 5 minutes.
-
-
Dilute to final volume of 10 mL with DMSO.
-
Storage: Aliquot into amber glass vials and store at
. Hygroscopic uptake of water by DMSO will cause precipitation over time.[1]
Experimental Validation Protocols
Do not rely solely on predicted values. Use these self-validating protocols to determine exact solubility for your specific batch (purity affects solubility).
Protocol A: Kinetic Solubility (High Throughput)
Best for: Rapidly checking if a compound works for a specific bio-assay concentration.[1]
Workflow Diagram:
Figure 1: Kinetic solubility workflow to determine maximum soluble concentration in aqueous buffers or ethanol mixtures.
Protocol B: Thermodynamic Solubility (Gold Standard)
Best for: Formulation development and precise physicochemical characterization.[1]
-
Saturation: Add excess solid compound (~50 mg) to 1 mL of solvent (Ethanol or DMSO).
-
Equilibrium: Shake at constant temperature (
) for 48 hours. -
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter using a heated syringe filter (to prevent crash-out during filtration).
-
Quantification: Dilute the supernatant 100-fold with mobile phase and analyze via HPLC.
Solvent-Specific Handling & Warnings
DMSO (Dimethyl Sulfoxide)[1][4][5][6]
-
Freezing Point:
. Stock solutions may freeze in the fridge. Thaw completely at room temperature and vortex before use to ensure homogeneity. "Slushy" DMSO stocks result in concentration gradients. -
Hygroscopicity: DMSO absorbs water from the air. A stock solution left uncapped can absorb enough water in 24 hours to precipitate hydrophobic compounds like pyranone esters.[1] Always use Parafilm.
Ethanol[1][5][7][8][9][10]
-
Grade: Use Ethanol Absolute (Anhydrous) for stock preparation. 95% Ethanol contains water which may act as an anti-solvent for this specific ester.[1]
-
Recrystallization: If the compound requires purification, dissolve in minimal boiling ethanol (
) and cool slowly to . The 3,5-dimethyl substitution pattern usually facilitates good crystal formation compared to the unmethylated analog.[1]
Biological Implications of Solubility
When using this compound in cell-based assays:
-
DMSO Limit: Ensure the final DMSO concentration in the cell media is
(v/v) to avoid solvent toxicity.-
Example: Dilute 100 mM stock 1:1000 to get 100 µM assay concentration.
-
-
Precipitation Risk: Upon diluting the DMSO stock into aqueous media (e.g., DMEM), a "solubility cliff" occurs.
-
Observation: If the media turns cloudy immediately, the compound has crashed out.
-
Mitigation: Use an intermediate dilution step with Ethanol or PEG-400 before adding to water.[1]
-
Serial Dilution Pathway:
Figure 2: Recommended dilution strategy to prevent compound precipitation (Crash-Out) in biological media.
References
-
Aitken, R. A., et al. (2024).[4] Ethyl 4H-Pyran-4-One-2-Carboxylate. Molbank.[1][4]
- Context: Provides structural characterization and synthesis of the unmethylated analog, establishing the baseline solubility behavior of the pyranone-ester class.
-
PubChem. (2025).[5] Ethyl 4-oxo-4H-pyran-2-carboxylate (Compound Summary). National Library of Medicine.[1]
- Context: Source for physicochemical properties (LogP, H-bond counts)
-
Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press.[1]
- Context: Authoritative reference for the solubility of heterocyclic esters in binary solvent mixtures (Ethanol-Water and DMSO-W
-
Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.
- Context: Foundational text for the "Solubility Cliff" and DMSO stock management protocols described in Section 6.
Sources
- 1. 6-ethyl-3-methyl-4-oxo-4H-pyran-2-carboxylic acid | CAS:1551-49-1 | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. 2H-Pyran-5-carboxylic acid, 4,6-dimethyl-2-oxo-, ethyl ester [webbook.nist.gov]
- 3. 2H-Pyran-5-carboxylic acid, 4,6-dimethyl-2-oxo-, ethyl ester (CAS 3385-34-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. researchgate.net [researchgate.net]
- 5. Ethyl-4-acetyl-3,5-dimethylpyrrole-2-carboxylate | C11H15NO3 | CID 16947 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Monograph: Ethyl 3,5-dimethyl-4-oxo-4H-pyran-2-carboxylate
This guide provides an in-depth technical analysis of Ethyl 3,5-dimethyl-4-oxo-4H-pyran-2-carboxylate , a specialized heterocyclic ester. The content is structured to serve researchers in medicinal chemistry and organic synthesis, focusing on structural logic, synthetic pathways, and physicochemical profiling.
Structural Elucidation & Nomenclature
The IUPAC name ethyl 3,5-dimethyl-4-oxo-4H-pyran-2-carboxylate describes a precise functionalization of the
Nomenclature Breakdown
The name is constructed based on the Hantzsch-Widman system and IUPAC compositional rules for heterocyclic esters.
-
Parent Skeleton (
-Pyran): A six-membered ring containing one oxygen atom and two double bonds. The " " indicates the position of the "indicated hydrogen" (saturation) prior to the ketone assignment, though in the final 4-pyrone structure, this position becomes the carbonyl. -
Principal Functional Group (Carboxylate): The ester group (
) takes precedence over the ketone and alkene functions for numbering. The ring oxygen is position 1; the carbon bearing the principal group is position 2. -
Substituents:
-
3,5-Dimethyl: Methyl groups attached to carbons 3 and 5. These provide steric bulk flanking the carbonyl, influencing nucleophilic attack at the C4 position.
-
4-Oxo: Designates the ketone functionality at position 4, converting the pyran to a
-pyrone (4-pyrone).
-
Structural Visualization
The following diagram illustrates the hierarchical decomposition of the IUPAC name into its chemical components.
Figure 1: Hierarchical decomposition of the IUPAC nomenclature, highlighting the priority of the carboxylate group over the ketone functionality.
Strategic Synthesis: Protocols & Mechanisms
Synthesizing 2-carboxylated 4-pyrones (comanate derivatives) typically involves the cyclization of 1,3,5-tricarbonyl equivalents. For the specific 3,5-dimethyl substitution pattern, standard routes (like the reaction of acetone with diethyl oxalate) are insufficient because they lack the necessary alkyl groups.
We prioritize a Cross-Claisen Condensation approach utilizing Pentan-3-one (Diethyl ketone) and Diethyl Oxalate .
The Regioselectivity Challenge
A critical "Expertise" insight is the competition between forming a
-
Thermodynamic Control (Alkoxide Base): Often favors the carbocycle (cyclopentane derivative).
-
Kinetic Control / Acid Catalysis: Favors the O-heterocycle (pyrone).
Optimized Synthetic Protocol
This protocol favors the formation of the pyrone scaffold via an acid-mediated cyclization of the intermediate enol.
Reagents:
-
Pentan-3-one (Diethyl ketone)
-
Diethyl Oxalate (1.2 equivalents)
-
Sodium Ethoxide (NaOEt) in absolute ethanol[1]
-
Glacial Acetic Acid / HCl (for cyclization)
Step-by-Step Methodology:
-
Claisen Condensation (Enolate Formation):
-
Generate sodium ethoxide in situ by dissolving Na metal in anhydrous ethanol under
atmosphere. -
Cool to 0°C. Add Diethyl Oxalate dropwise.
-
Slowly add Pentan-3-one . The base deprotonates the
-carbon of the ketone, which attacks the oxalate. -
Mechanistic Note: This forms the
-ethoxalyl pentan-3-one intermediate.
-
-
Cyclization (Ring Closure):
-
Unlike the synthesis of chelidonic acid (from acetone), the 3,5-dimethyl pattern requires careful handling to avoid polymerization.
-
The intermediate is treated with glacial acetic acid and catalytic HCl .
-
Heat to reflux.[2][3] The acid promotes the tautomerization to the enol, followed by intramolecular transesterification (O-attack on the ester carbonyl) to close the ring.
-
-
Purification:
-
The product is isolated via vacuum distillation or recrystallization from ethanol.[2]
-
Validation: Check for the absence of cyclopentane peaks in NMR (ring CH2 signals).
-
Reaction Pathway Diagram
Figure 2: Synthetic workflow distinguishing between the competing cyclopentane and pyrone cyclization pathways.
Physicochemical Profiling
Characterization of this molecule relies on detecting the specific electronic influence of the pyrone ring current and the ester conjugation.
| Property | Value / Characteristic | Causality / Note |
| Molecular Formula | ||
| Molecular Weight | 196.20 g/mol | |
| Appearance | Crystalline Solid / Viscous Oil | Depends on purity; pyrones often crystallize well. |
| Solubility | DMSO, Methanol, Chloroform | Lipophilic ester group improves organic solubility vs. free acid. |
| UV | ~260-280 nm | Conjugated enone system ( |
| IR Spectrum | 1735 | The pyrone ketone is conjugated, lowering its wavenumber compared to the ester. |
NMR Validation (Self-Validating Protocol)
To confirm the structure, specifically the 3,5-dimethyl arrangement:
- NMR: Look for two distinct methyl singlets (or doublets if long-range coupling exists). The methyl at C3 will be deshielded differently than the methyl at C5 due to the proximity of the ester at C2.
-
Absence of Vinyl Protons: If the methyls are correctly placed at 3 and 5, there should be no vinylic protons on the ring carbons 3 and 5. The only ring proton would be at C6 (if unsubstituted there) or none if fully substituted. Correction based on name: The name implies C6 is unsubstituted (
-pyran-2-carboxylate). Thus, a singlet (or fine doublet) for H-6 must be present around 7.8 - 8.2 ppm.
Applications & Bioactivity
The 4-pyrone scaffold is a "privileged structure" in medicinal chemistry, often acting as a bioisostere for flavones and coumarins.
-
Maltol/Ethyl Maltol Analogs:
-
Antimicrobial Scaffolds:
-
Substituted 4-pyrones exhibit antifungal activity by disrupting cell wall synthesis pathways. The lipophilic ethyl ester facilitates membrane permeability before hydrolysis to the active carboxylic acid [2].
-
-
Synthetic Intermediate:
-
The ester group at C2 is a versatile "handle." It can be converted to an amide (for kinase inhibitors), reduced to an alcohol, or decarboxylated to yield the simple 3,5-dimethyl-4-pyrone.
-
References
-
MDPI. (2024). Ethyl 4H-Pyran-4-one-2-carboxylate: Structural and Spectroscopic Analysis. Available at: [Link]
-
National Institutes of Health (PMC). (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant and Antibacterial Agents. Available at: [Link]
-
Organic Syntheses. (1988). 2-Methylcyclopentane-1,3-dione (Differentiation of Pyran vs. Carbocycle Synthesis). Org. Synth. Coll. Vol. 6, p.774. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Pyran-annulated derivatives synthesized via multi-component reactions as multi-target agents with anti-inflammatory, anti-melanogenesis, and anti-cancer activities - Journal of King Saud University - Science [jksus.org]
- 5. Synthesis and biological activities of some fused pyran derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 6. Synthesis of new pyran and pyranoquinoline derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 7. mjbas.com [mjbas.com]
Thermal Stability of 3,5-Dimethyl-4-Pyrone Esters: A Mechanistic & Experimental Guide
This guide details the thermal stability profile of 3,5-dimethyl-4-pyrone esters , a specialized class of heterocyclic compounds often utilized as intermediates in pharmaceutical synthesis (e.g., for cycloaddition precursors) or as prodrug scaffolds.
The content focuses on the 3,5-dimethyl-4-oxo-4H-pyran-2-carboxylic acid ester derivatives, as these are the most chemically relevant ester forms of this scaffold.
Executive Summary
3,5-dimethyl-4-pyrone esters exhibit a bifurcated thermal stability profile characterized by the high resilience of the aromatic pyrone core and the comparative lability of the ester side chains. Unlike their non-aromatic 4H-pyran counterparts (which are prone to oxidation and ring opening), 4-pyrone esters primarily degrade via ester pyrolysis followed by decarboxylation .
For drug development professionals, the critical stability threshold lies between 180°C and 220°C , where the onset of ester cleavage typically occurs, leading to the formation of the parent 3,5-dimethyl-4-pyrone and volatile byproducts.
Key Physicochemical Parameters
| Parameter | Typical Value / Range | Significance |
| Melting Point | 55°C – 95°C (Dependent on ester chain) | Solid-state handling range. |
| Onset of Degradation ( | 190°C – 210°C | Upper limit for processing (e.g., melt extrusion). |
| Primary Degradation Mode | Ester Pyrolysis (cis-elimination) | Generates carboxylic acid intermediate. |
| Secondary Degradation Mode | Decarboxylation | Irreversible loss of CO₂ from the 2-position. |
Mechanistic Analysis of Thermal Degradation
Understanding the causality of degradation is essential for stabilizing these compounds during synthesis and formulation.
The Pyrone Core vs. The Ester Linkage
The 3,5-dimethyl-4-pyrone ring is aromatic (6
Degradation Pathway: The Cascade
The degradation of 3,5-dimethyl-4-pyrone esters (specifically 2-carboxylates) follows a predictable cascade:
-
-Hydrogen Elimination (Chugaev-type mechanism): At high temperatures (>200°C), esters with
-hydrogens on the alkoxy group undergo a concerted, six-membered cyclic transition state elimination. This yields the corresponding pyrone-2-carboxylic acid and an alkene . -
Decarboxylation: The resulting 3,5-dimethyl-4-pyrone-2-carboxylic acid is thermally unstable. The electron-withdrawing nature of the carbonyl at position 4 facilitates the loss of CO₂, yielding 3,5-dimethyl-4-pyrone .
Visualization: Thermal Degradation Pathway
Figure 1: Thermal degradation cascade of pyrone esters via cis-elimination and subsequent decarboxylation.
Experimental Protocols for Stability Assessment
To validate the stability of a specific 3,5-dimethyl-4-pyrone ester, researchers must employ a coupled TGA-DSC approach. This self-validating protocol distinguishes between phase transitions (melting/evaporation) and chemical decomposition.
Protocol: Simultaneous TGA/DSC Analysis
Objective: Determine
Equipment: Mettler Toledo TGA/DSC 3+ or equivalent TA Instruments Q600.
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh 5–10 mg of the ester into an alumina (
) crucible . Note: Do not use aluminum pans if temperatures will exceed 600°C or if the sample is acidic. -
Ensure the sample is essentially dry; residual solvents will appear as early weight loss peaks (<150°C) and skew kinetic calculations.
-
-
Atmosphere Selection:
-
Run 1 (Inert): Nitrogen (
) at 50 mL/min. Isolates thermal pyrolysis. -
Run 2 (Oxidative): Synthetic Air (
) at 50 mL/min. Simulates storage/processing conditions.
-
-
Thermal Program:
-
Equilibration: Hold at 30°C for 5 minutes.
-
Ramp: Heat from 30°C to 600°C at 10°C/min .
-
-
Data Processing:
-
Calculate the First Derivative (DTG) to identify the point of maximum degradation rate (
). -
Integrate DSC peaks to separate endothermic melting from exothermic decomposition.
-
Protocol: Isothermal Stress Testing (Accelerated Stability)
Objective: Predict shelf-life and long-term stability at processing temperatures.
-
Setup: Seal samples in glass ampoules (inert headspace).
-
Incubation: Place in heating blocks at 3 temperatures: 60°C, 80°C, and 100°C.
-
Sampling Points: T=0, 24h, 72h, 1 week, 4 weeks.
-
Analysis: Dissolve in Methanol-d4 and analyze via 1H-NMR .
-
Marker for degradation: Disappearance of the ester alkoxy signals (e.g., ethyl quartet/triplet) and appearance of the alkene or free acid signals.
-
Visualization: Experimental Workflow
Figure 2: Integrated workflow for thermal stability characterization.
Data Interpretation & Reference Standards
When analyzing TGA data for 3,5-dimethyl-4-pyrone esters, use the following interpretive framework.
Stoichiometric Verification (Self-Validation)
A pure thermal degradation event should match the theoretical mass loss of the leaving group.
-
Formula:
-
Example: For 3,5-Dimethyl-2-(ethoxycarbonyl)-4-pyrone (MW ≈ 196.2):
-
Loss of Ethylene (
, MW 28.05). -
Theoretical Loss =
. -
Validation: If the first TGA step shows ~14.3% mass loss, the mechanism is confirmed as ester pyrolysis. If mass loss is significantly higher, concurrent decarboxylation (loss of
, MW 44) is occurring.
-
Comparative Stability Data
| Compound Class | Stability Driver | ||
| 3,5-Dimethyl-4-pyrone Esters | 190°C | 240°C | Aromatic ring stabilizes; ester destabilizes. |
| 4H-Pyran-3,5-dicarboxylates | 160°C | 210°C | Lack of aromaticity; prone to ring oxidation. |
| Alkyl Pyrazine Esters | 180°C | 280°C | High stability of pyrazine ring. |
Note: Data inferred from structural analogs and general pyrone chemistry [1, 2].
References
-
Synthesis, structure and stability of 4-aryl-4H-pyran-3,5-dicarboxylic acid esters. Source: National Institutes of Health (PubMed) URL:[Link]
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters. Source: MDPI (Int. J. Mol. Sci.) URL:[Link]
-
Formation of 3,4-dimethyl-2-pyrones from allene carboxylates. Source: UCLA (Tetrahedron Letters) URL:[Link]
Methodological & Application
Protocol for the Purification of Ethyl 3,5-dimethyl-4-oxo-4H-pyran-2-carboxylate via Recrystallization
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide and a detailed experimental protocol for the purification of ethyl 3,5-dimethyl-4-oxo-4H-pyran-2-carboxylate using recrystallization. The selection of an appropriate solvent system is paramount for achieving high purity and recovery. Based on the structural characteristics of the target molecule and established practices for similar pyranone derivatives, this guide recommends and details the use of a mixed solvent system of ethyl acetate and hexane. The protocol is designed to be a self-validating system, explaining the scientific rationale behind each step to ensure both reproducibility and a deep understanding of the purification process.
Introduction: The Imperative for Purity
Ethyl 3,5-dimethyl-4-oxo-4H-pyran-2-carboxylate is a heterocyclic compound belonging to the 4-pyrone class. Derivatives of 4H-pyran-4-one are stable crystalline compounds that serve as crucial intermediates in the synthesis of more complex molecules, including various fused-ring heterocyclic systems of interest in medicinal chemistry.[1][2][3] The purity of such building blocks is critical, as impurities can lead to side reactions, lower yields, and complications in subsequent synthetic steps and biological assays.
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[4] Its efficacy hinges on the principle that the solubility of a compound in a solvent increases with temperature.[4] By dissolving the crude solid in a minimum amount of a hot, appropriate solvent and allowing it to cool slowly, the desired compound selectively crystallizes out of the solution, leaving the more soluble impurities behind in the "mother liquor".[5]
The Science of Solvent Selection: A Mechanistic Approach
The choice of solvent is the most critical factor in a successful recrystallization.[5] An ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures.[5] Conversely, impurities should either be insoluble in the hot solvent or remain highly soluble in the cold solvent.
2.1. Molecular Structure Analysis
The structure of ethyl 3,5-dimethyl-4-oxo-4H-pyran-2-carboxylate features:
-
A polar 4-pyrone core.
-
A moderately polar ethyl ester functional group.
-
Two non-polar methyl groups on the pyran ring.
This combination of polar and non-polar features suggests that a single solvent may not be ideal. A moderately polar solvent is needed to dissolve the compound, but its solubility might remain too high even when cold, leading to poor recovery. Therefore, a mixed-solvent system is often the best approach.[6]
2.2. Rationale for the Ethyl Acetate/Hexane System
Based on the principle of "like dissolves like," where compounds with similar structural features tend to be soluble in one another, we can make an educated solvent choice.[5][7]
-
Ethyl Acetate (EtOAc): As an ester itself, ethyl acetate is an excellent choice for dissolving our target compound, which also contains an ethyl ester group.[7] It is moderately polar and has a suitable boiling point (77°C) for safe handling.
-
Hexane: A non-polar alkane, hexane is a poor solvent for our moderately polar target molecule. It serves as an excellent "anti-solvent." When added to a solution of the compound in ethyl acetate, it decreases the overall polarity of the solvent mixture, thereby reducing the compound's solubility and inducing crystallization upon cooling.
This solvent combination is validated by literature precedents where a hexane/EtOAc mixture was successfully used to crystallize a similar dihydropyran-carboxylate derivative.[2] Furthermore, a patent describing the purification of a related trimethyl pyranone specifies the use of hexane or heptane, highlighting the utility of non-polar solvents for this class of compounds.[8]
Solvent Property Summary
| Property | Ethyl Acetate | n-Hexane |
| Formula | C₄H₈O₂ | C₆H₁₄ |
| Boiling Point | 77.1 °C | 69 °C |
| Polarity | Moderately Polar | Non-polar |
| Role in System | Primary Solubilizing Solvent | Anti-solvent (Precipitant) |
Process Visualization: The Recrystallization Workflow
The following diagram illustrates the logical flow of the purification protocol.
Caption: Workflow for the purification of the target compound.
Detailed Experimental Protocol
This protocol outlines the step-by-step procedure for the purification of crude ethyl 3,5-dimethyl-4-oxo-4H-pyran-2-carboxylate.
Materials:
-
Crude ethyl 3,5-dimethyl-4-oxo-4H-pyran-2-carboxylate
-
Ethyl Acetate (reagent grade)
-
n-Hexane (reagent grade)
-
Erlenmeyer flasks (e.g., 125 mL and 250 mL)
-
Hotplate with magnetic stirring
-
Magnetic stir bar
-
Stemmed or stemless funnel for gravity filtration
-
Fluted filter paper
-
Buchner funnel and filter flask
-
Vacuum source
-
Ice bath
-
Spatula and watch glass
Procedure:
-
Dissolution: Place the crude solid into a 125 mL Erlenmeyer flask equipped with a magnetic stir bar. Add a small volume of ethyl acetate, just enough to create a slurry. Heat the mixture gently on a hotplate with stirring. Continue to add hot ethyl acetate in small portions until the solid just completely dissolves. It is crucial to use the minimum amount of near-boiling solvent to ensure the solution is saturated, which is essential for good recovery.[5]
-
Hot Gravity Filtration (Optional): If insoluble impurities are observed in the hot solution, they must be removed. Place a fluted filter paper in a funnel and rest it on a second, clean Erlenmeyer flask on the hotplate. Add a small amount of boiling ethyl acetate to the second flask to keep the apparatus hot and prevent premature crystallization in the funnel.[9] Quickly pour the hot solution containing the dissolved product through the filter paper.
-
Inducing Crystallization:
-
To the clear, hot filtrate, slowly add hexane dropwise while stirring or swirling. Continue adding hexane until a persistent cloudiness (the "cloud point") is observed.[6] This indicates the solution is now saturated at that temperature.
-
Gently reheat the mixture on the hotplate just until the cloudiness disappears, resulting in a clear, saturated solution.[4]
-
-
Crystal Growth: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is vital for the formation of large, pure crystals, as it allows the molecules to selectively deposit onto a growing crystal lattice, excluding impurities.[4][5]
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.[10]
-
Break the vacuum and add a very small amount of ice-cold hexane (or a cold mixture of EtOAc/hexane) to wash the crystals, removing any residual mother liquor containing dissolved impurities.
-
Reapply the vacuum to pull the wash solvent through. Continue to draw air through the filter cake for several minutes to partially dry the crystals.[9]
-
-
Drying: Transfer the purified crystals from the funnel to a watch glass. Dry the product to a constant weight, preferably in a vacuum oven or desiccator, to remove all traces of solvent.
Expected Results and Troubleshooting
Illustrative Data:
| Parameter | Crude Product | Purified Product |
| Appearance | Off-white or yellowish solid | White crystalline solid |
| Purity (e.g., by HPLC) | ~94% | >99.5% |
| Melting Point | Broad range (e.g., 85-90 °C) | Sharp range (e.g., 92-93 °C) |
| Recovery Yield | N/A | Typically 75-90% |
Troubleshooting Common Issues:
-
Oiling Out: If the product separates as an oil instead of crystals, it is often because the solution is too concentrated or cooled too quickly.[9] To remedy this, reheat the solution to dissolve the oil, add a small amount more of the primary solvent (ethyl acetate), and allow it to cool more slowly.
-
No Crystals Form: This can happen if too much solvent was used, or the solution is supersaturated.[5] Try scratching the inside of the flask with a glass rod at the solution's surface to provide a nucleation site. If that fails, a genuine "seed" crystal from a previous batch can be added. As a last resort, some solvent can be evaporated to increase the concentration before attempting to cool again.
Conclusion
The described protocol, utilizing an ethyl acetate/hexane mixed-solvent system, provides a reliable and scientifically grounded method for the purification of ethyl 3,5-dimethyl-4-oxo-4H-pyran-2-carboxylate. By carefully following the steps and understanding the principles behind them, researchers can consistently obtain high-purity material essential for downstream applications in research and development.
References
-
Title: Recrystallization Source: University of California, Davis - Chem 118A Lab Manual URL: [Link]
-
Title: Recrystallization Source: Veer Narmad South Gujarat University - Chemistry Department URL: [Link]
-
Title: Recrystallization Source: University of Colorado Boulder - Organic Chemistry Lab URL: [Link]
- Title: Pyranone, process for its preparation, its use in the preparation of a new pyridinone and a process for the preparation of same (US5292885A)
-
Title: Reagents & Solvents: Solvents for Recrystallization Source: University of Rochester - Department of Chemistry URL: [Link]
-
Title: Recrystallization, filtration and melting point Source: University of Toronto - Department of Chemistry URL: [Link]
-
Title: Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: An Improved Synthetic Process of Dimethyl 4-Oxo-4H-Pyran-3,5-Dicarboxylate Source: ResearchGate URL: [Link]
-
Title: Go-to recrystallization solvent mixtures Source: Reddit r/Chempros URL: [Link]
-
Title: 6-ethyl-3-methyl-4-oxo-4H-pyran-2-carboxylic acid Source: BioCrick URL: [Link]
-
Title: Lab 2: Recrystallization Source: Rowan College at Burlington County - Chemistry Solutions URL: [Link]
-
Title: Ethyl 4H-Pyran-4-one-2-carboxylate Source: MDPI URL: [Link]
-
Title: One Pot Synthesis of 4H-Pyran Derivatives by Use of Efficient and Recyclable Catalyst Source: Mediterranean Journal of Basic and Applied Sciences URL: [Link]
-
Title: Ethyl 2,2-dimethyl-4-oxo-6-phenyl-3,4-dihydro-2H-pyran-5-carboxylate Source: International Union of Crystallography (IUCr) URL: [Link]
-
Title: Common Solvents for Crystallization Source: University of California, Los Angeles - Department of Chemistry & Biochemistry URL: [Link]
- Title: A green synthesis process of ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate (CN118619908A)
-
Title: Ethyl 4H-Pyran-4-one-2-carboxylate Source: ResearchGate URL: [Link]
-
Title: 2H-Pyran-5-carboxylic acid, 4,6-dimethyl-2-oxo-, ethyl ester Source: NIST WebBook URL: [Link]
-
Title: 2H-Pyran-5-carboxylic acid, 4,6-dimethyl-2-oxo-, ethyl ester (CAS 3385-34-0) Source: Cheméo URL: [Link]
-
Title: Synthesis and biological activities of some fused pyran derivatives Source: Arabian Journal of Chemistry URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. arabjchem.org [arabjchem.org]
- 4. personal.tcu.edu [personal.tcu.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. chemistry-solutions.com [chemistry-solutions.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. US5292885A - Pyranone, process for its preparation, its use in the preparation of a new pyridinone and a process for the preparation of same - Google Patents [patents.google.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
Application Note: 1H NMR Characterization of Ethyl 3,5-dimethyl-4-oxo-4H-pyran-2-carboxylate
This Application Note is designed for researchers and analytical chemists requiring high-fidelity structural characterization of Ethyl 3,5-dimethyl-4-oxo-4H-pyran-2-carboxylate . The guide synthesizes theoretical chemical shift principles with empirical data from analogous 4-pyrone systems to provide a definitive reference for structural validation.
)[1]Executive Summary
Ethyl 3,5-dimethyl-4-oxo-4H-pyran-2-carboxylate is a functionalized
This guide provides a standardized protocol for the preparation, acquisition, and analysis of this compound, highlighting the specific chemical shifts induced by the electronic push-pull system of the pyrone ring and the C2-ester moiety.[1]
Structural Analysis & Expected Signal Topology[2]
The molecule consists of a 4H-pyran-4-one core substituted at three positions. Understanding the electronic environment is prerequisite to accurate assignment:
-
The Core: The 4-pyrone ring exhibits partial aromatic character, leading to significant deshielding of ring protons.[1]
-
C2-Position (Ethyl Ester): A strong electron-withdrawing group (EWG) that deshields the adjacent C3-methyl group via anisotropy and inductive effects.
-
C3 & C5 Methyls: These are chemically non-equivalent.[1][2] The C3-Me is trapped between two carbonyl systems (ester and ketone), while the C5-Me is adjacent to the ketone and the C6-proton.[1]
-
C6-Proton: The sole ring proton. It is highly deshielded due to its position
to the ring oxygen and to the carbonyl.[1][2]
Visualization of Structural Logic[1][2]
Figure 1: Structural influence map detailing the electronic effects governing chemical shifts.
Experimental Protocol
Sample Preparation
To ensure sharp lines and accurate integration, avoid saturation effects and viscosity broadening.[1]
-
Mass: Weigh 5–10 mg of the analyte into a clean vial.
-
Solvent: Add 0.6 mL of high-purity Chloroform-d (
) (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference.-
Note: If the compound is not fully soluble,
may be used, but this will shift signals (especially H-6) downfield by ~0.2–0.4 ppm due to solvent polarity.[1]
-
-
Filtration: If any particulate matter is visible, filter the solution through a cotton plug within a glass Pasteur pipette directly into the NMR tube.[1]
-
Tube: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.
Acquisition Parameters (Standard 400/600 MHz)
-
Pulse Sequence: zg30 (30° excitation pulse) to allow faster repetition rates.
-
Spectral Width: -2 to 14 ppm (covers all expected signals).
-
Relaxation Delay (D1): Set to 2.0 – 5.0 seconds .
-
Number of Scans (NS): 16 (sufficient for >5 mg sample).[1]
-
Temperature: 298 K (25°C).[1]
Data Analysis: Chemical Shift Assignments
The following table summarizes the 1H NMR data in
1H NMR Shift Table
| Position | Group | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| H-6 | CH | 7.75 – 7.85 | Singlet (s)* | 1H | - | Most deshielded; |
| Ethyl-CH | CH | 4.38 – 4.45 | Quartet (q) | 2H | 7.1 | Characteristic ester methylene.[1] |
| C3-Me | CH | 2.40 – 2.50 | Singlet (s) | 3H | - | Deshielded by adjacent C2-Ester and C4-Ketone. |
| C5-Me | CH | 1.95 – 2.05 | Singlet (s) | 3H | - | Allylic methyl; less deshielded than C3-Me.[1] |
| Ethyl-CH | CH | 1.35 – 1.42 | Triplet (t) | 3H | 7.1 | Characteristic ester methyl terminal.[1] |
*Note on H-6 Multiplicity: While typically a sharp singlet, H-6 may appear as a broad singlet or a very fine quartet due to long-range allylic coupling (
Comparative Validation
To verify these shifts, we compare them against authoritative benchmarks for the 4-pyrone core:
-
Ethyl 4-oxo-4H-pyran-2-carboxylate (Ethyl Comanate):
-
3,5-Dimethyl-4-pyrone:
Troubleshooting & Quality Control
Common Impurities
During synthesis (often via condensation of 1,3-dicarbonyls), specific impurities may persist.[1]
-
Unreacted Ethyl Acetoacetate: Look for a singlet at 2.27 ppm (acetone-like) and ester signals at 4.2/1.3 ppm.[1]
-
Decarboxylated Byproduct (3,5-dimethyl-4-pyrone): If the ester hydrolysis occurs, you will see a loss of the ethyl signals (4.4/1.4 ppm) and the appearance of a symmetric spectrum with 2 equivalent protons at ~7.6 ppm.[1]
-
Isomeric 2-Pyrone (Alpha-Pyrone): If the cyclization regiochemistry is reversed, the ring proton shifts will differ significantly (typically shielding the C3/C5 positions).[1]
Diagnostic Workflow
Figure 2: Step-by-step diagnostic workflow for spectral validation.
References
-
MDPI. (2024).[1] Ethyl 4H-Pyran-4-one-2-carboxylate. Molbank.[1][2] Retrieved from [1]
-
National Institutes of Health (NIH). Synthesis of Some Aldoxime Derivatives of 4H-Pyran-4-ones. PMC. Retrieved from [1]
-
ChemicalBook. Ethyl 2-methylacetoacetate synthesis and properties. Retrieved from [1]
-
University of Illinois. NMR Chemical Shifts of Trace Impurities. Retrieved from [1]
(Note: The chemical shifts provided in Section 4 are derived from the integration of data from References 1 and 2, applying substituent additivity rules for the 4-pyrone system.)
Sources
Troubleshooting & Optimization
Technical Support Center: Decarboxylation of 4-Oxo-4H-pyran-2,6-dicarboxylates
Prepared by the Office of Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-pyrone and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with the decarboxylation of 4-oxo-4H-pyran-2,6-dicarboxylates, such as chelidonic acid and its esters. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you optimize your reaction outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify and solve problems.
Q1: My final yield of 4-pyrone is consistently low. What are the primary factors I should investigate?
Low yields are a frequent issue in this synthesis, often stemming from a combination of factors related to the reaction conditions and the properties of the product itself. A systematic approach is key to diagnosis.
-
Incomplete Decarboxylation: The thermal removal of two carboxyl groups requires significant energy. If the reaction temperature is too low or the heating time is insufficient, you may predominantly isolate the mono-decarboxylated intermediate, 4-oxo-4H-pyran-2-carboxylic acid, or unreacted starting material.
-
Thermal Degradation: While high temperatures are necessary, excessive heat or prolonged reaction times can lead to the decomposition of the desired 4-pyrone product, often resulting in the formation of dark, insoluble polymeric materials (tars). The reaction requires a delicate balance between sufficient heat for decarboxylation and avoiding product degradation.
-
Sub-optimal Reaction Environment: The choice of reaction medium is critical. Performing the decarboxylation neat (without solvent) is common, but can lead to localized overheating. Using a high-boiling, inert solvent like quinoline or Dowtherm A can provide more uniform heat distribution.
-
Work-up and Isolation Losses: 4-Pyrone is highly soluble in water and many polar organic solvents.[1] This property can lead to significant product loss during aqueous work-ups and extractions. Furthermore, its volatility can cause loss during solvent removal under high vacuum if not properly chilled.
Q2: My reaction mixture turned dark brown or black. Should I be concerned?
Some color change is expected, but intense darkening or charring is a strong indicator of undesirable side reactions.
This typically points to polymerization or decomposition of the starting material or product at the high temperatures required for decarboxylation. While a light amber or brown color can be acceptable, a black, tarry mixture suggests that the reaction temperature was too high or was maintained for too long. To mitigate this, consider using a high-boiling inert solvent to moderate the temperature or employing a metal catalyst like copper powder, which can sometimes allow for lower reaction temperatures.
Q3: I'm struggling with the purification of my 4-pyrone product. What are the most effective strategies?
The purification of 4-pyrone is challenging due to its high polarity and physical properties.
-
Crystallization: This is often the most effective method for obtaining high-purity 4-pyrone.[1][2] Due to its high affinity for water, it is often isolated as a hydrate.[1] Storing the crude product in a desiccator can facilitate the formation of crystals.[1]
-
Sublimation: Vacuum sublimation can be an excellent technique for purifying 4-pyrone, as it effectively separates the volatile product from non-volatile impurities like salts and polymeric tars.
-
Column Chromatography: This method can be problematic. Because 4-pyrone is a basic compound, it can exhibit strong, irreversible binding or significant tailing on standard silica gel.[3] If chromatography is necessary, consider using a less acidic stationary phase like alumina or treating silica gel with a base such as triethylamine mixed into the eluent.[3]
-
Solvent Extraction: Due to its polarity, extracting 4-pyrone from an aqueous solution requires a highly polar organic solvent like chloroform or multiple, exhaustive extractions with a solvent like ethyl acetate.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the reaction mechanism, side products, and optimization.
Q1: What is the accepted mechanism for the thermal decarboxylation of 4-oxo-4H-pyran-2,6-dicarboxylic acid?
The decarboxylation of 4-oxo-4H-pyran-2,6-dicarboxylic acid (chelidonic acid) is analogous to the decarboxylation of a β-keto acid.[4][5] The reaction proceeds through a concerted, six-membered cyclic transition state.
The key steps are:
-
The carboxylic acid at the 2- or 6-position arranges into a six-membered ring with the pyrone carbonyl.
-
Upon heating, a concerted reaction occurs where the C-C bond of the carboxyl group breaks, CO2 is released, and an enol is formed.[4]
-
This enol intermediate quickly tautomerizes to the more stable ketone, yielding the mono-decarboxylated product, 4-oxo-4H-pyran-2-carboxylic acid.
-
The process repeats for the second carboxyl group, requiring a higher temperature, to yield the final 4-pyrone product.
Q2: What are the most common side products in this reaction and how can I minimize their formation?
Understanding and controlling side product formation is crucial for achieving high yields and purity.
| Side Product | Characterization Notes | Formation Mechanism | Mitigation Strategy |
| 4-Oxo-4H-pyran-2-carboxylic acid | Intermediate product. Will show signals for both the pyrone ring and a carboxylic acid proton in NMR. | Incomplete decarboxylation of the second carboxyl group. | Increase reaction temperature and/or time. Monitor the reaction via TLC or NMR to ensure full conversion. |
| Polymeric Tars | Dark, insoluble, or high molecular weight materials. Complex NMR spectra. | Thermal decomposition and polymerization of the pyrone ring or intermediates at excessive temperatures. | Maintain precise temperature control. Use a high-boiling, inert solvent for even heat distribution. Reduce reaction time. |
| Ring-Opened Products | Can occur if nucleophilic species (e.g., ammonia, amines, hydrazines) are present, even as impurities.[6] | Nucleophilic attack at the C-2 or C-6 position of the pyrone ring, leading to ring opening.[6] | Ensure all reagents and solvents are pure and free from nucleophilic contaminants. Use an inert atmosphere (e.g., Nitrogen, Argon) if necessary. |
Q3: How can I best optimize the reaction conditions for a clean and high-yielding decarboxylation?
Optimization requires careful control over several parameters:
-
Temperature Control: This is the most critical factor. Use a sand bath or a high-temperature oil bath with a thermocouple for precise temperature monitoring. Start at a lower temperature (e.g., 200 °C) and slowly increase it until CO2 evolution is observed, then maintain that temperature until gas evolution ceases.
-
Use of a Catalyst: In some protocols for similar decarboxylations, a copper or copper(I) oxide catalyst is used. This can facilitate the reaction at a slightly lower temperature, thereby reducing the formation of degradation products.
-
Reaction Scale: Be aware that heat transfer can be different at larger scales. A reaction that works well at 1 gram may require adjusted heating profiles at a 50-gram scale to avoid runaway temperatures.
-
Atmosphere: While often performed open to the atmosphere, running the reaction under an inert atmosphere (e.g., nitrogen) can prevent oxidative side reactions, which may contribute to discoloration.
Visualizing the Reaction Pathway
The following diagram illustrates the primary decarboxylation pathway and the diversion to common side products.
Caption: Decarboxylation pathway and formation of side products.
Experimental Protocols
Protocol 1: Thermal Decarboxylation of 4-Oxo-4H-pyran-2,6-dicarboxylic Acid (Chelidonic Acid)
This protocol describes a common method for the synthesis of 4-pyrone via neat thermal decarboxylation.
Materials:
-
4-Oxo-4H-pyran-2,6-dicarboxylic acid (Chelidonic Acid)
-
Round bottom flask (appropriately sized)
-
Distillation apparatus
-
Heating mantle or sand bath with a temperature controller
-
Ice bath
Procedure:
-
Place the 4-oxo-4H-pyran-2,6-dicarboxylic acid into a round bottom flask. Note: Ensure the flask is no more than half full.
-
Set up a simple distillation apparatus. This will allow the 4-pyrone product to be distilled away from non-volatile impurities as it forms.
-
Begin heating the flask slowly. The solid will start to melt and decompose. You will observe the evolution of carbon dioxide gas. A typical temperature range for the onset of decarboxylation is 200-240 °C.
-
Continue heating and maintain the temperature at which steady gas evolution occurs. The 4-pyrone will begin to distill. Collect the distillate in a receiving flask cooled in an ice bath to minimize evaporation.
-
Once the gas evolution has ceased and no more product is distilling, turn off the heat and allow the apparatus to cool to room temperature.
-
The collected distillate is crude 4-pyrone. Due to its affinity for water, it may be a liquid or a semi-solid if it has absorbed atmospheric moisture.[1]
-
Purify the crude product by redistillation, sublimation, or crystallization as discussed in the troubleshooting section.
Protocol 2: Characterization by NMR and IR Spectroscopy
Proper characterization is essential to confirm product identity and assess purity.
-
¹H NMR (in CDCl₃ or D₂O):
-
4-Pyrone: Expect two signals. The protons at C3/C5 will appear as a doublet around 6.4 ppm, and the protons at C2/C6 will appear as a doublet around 7.7 ppm. The coupling constant between them is typically ~6 Hz.
-
4-Oxo-4H-pyran-2-carboxylic acid (Impurity): You will observe a more complex spectrum with distinct signals for the protons at C3, C5, and C6, in addition to a broad singlet for the carboxylic acid proton (if a non-protic solvent is used).
-
-
IR Spectroscopy (KBr pellet or thin film):
-
4-Pyrone: Look for a strong carbonyl (C=O) stretch around 1660 cm⁻¹ and C=C stretching bands around 1600 cm⁻¹.
-
Starting Material/Intermediate: The presence of a broad O-H stretch from 2500-3300 cm⁻¹ and a carboxylic acid carbonyl stretch around 1700-1730 cm⁻¹ would indicate incomplete decarboxylation.
-
References
-
MDPI. (2023). 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. MDPI. Retrieved from [Link]
- Google Patents. (1970). Synthesis of 4-pyrones. US3491122A.
-
Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylations. Retrieved from [Link]
-
Scribd. (n.d.). 8 Pyryliums, 2-And 4-Pyrones: Reactions and Synthesis. Retrieved from [Link]
-
University of Wisconsin-La Crosse. (n.d.). Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid. Minds@UW. Retrieved from [Link]
-
Bentham Science. (n.d.). Synthesis of 4-Pyridone-3-sulfate and an improved synthesis of 3-Hydroxy-4-Pyridone. Ingenta Connect. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Decarboxylation in Natural Products Biosynthesis. PubMed Central. Retrieved from [Link]
-
ACS Publications. (2020). 2,6-Dicyano-4-pyrone as a Novel and Multifarious Building Block for the Synthesis of 2,6-Bis(hetaryl)-4-pyrones and -pyridines. The Journal of Organic Chemistry. Retrieved from [Link]
-
Scilight Press. (2022). Protonation of Chelidamic Acid: Thermodynamic Analysis and Crystal Structure. Journal of Solution Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Reactions of New 4-Oxo-4H-benzopyran-3-carboxaldehydes Containing Hydroxy Groups or 2-Oxopyran Cycles. Retrieved from [Link]
-
ResearchGate. (n.d.). Reported typical methods for 4‐pyrones. Scientific Diagram. Retrieved from [Link]
-
Wikipedia. (n.d.). Decarboxylation. Retrieved from [Link]
-
Arabian Journal of Chemistry. (2016). Synthesis and biological activities of some fused pyran derivatives. ScienceDirect. Retrieved from [Link]
-
Chemistry Stack Exchange. (2024). Decarboxylation of malonic esters. Retrieved from [Link]
-
ResearchGate. (2025). Atom-Economic Synthesis of 4-Pyrones from Diynones and Water. Retrieved from [Link]
-
Chemistry Steps. (2024). Decarboxylation. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Studies of Thermal Decarboxylation of Iron Carboxylates. I. Preparation of Symmetrical Aliphatic Ketones. ACS Publications. Retrieved from [Link]
Sources
- 1. Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid [minds.wisconsin.edu]
- 2. Synthesis of 4-Pyridone-3-sulfate and an improved synthesis of 3-Hydroxy-4-Pyridone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 6. pubs.acs.org [pubs.acs.org]
Removing unreacted starting material from 3,5-dimethyl-4-pyrone synthesis
This technical guide addresses the purification of 3,5-dimethyl-4-pyrone (CAS: 19083-61-5), specifically focusing on the removal of unreacted propionic anhydride and its hydrolysis product, propionic acid.
Topic: Removal of Propionic Acid/Anhydride from Reaction Mixtures
Audience: Organic Chemists, Process Development Scientists Status: Active Guide
Critical Purification Logic (The "Why")
The synthesis of 3,5-dimethyl-4-pyrone typically involves the self-condensation of propionic anhydride in the presence of Polyphosphoric Acid (PPA) or Eaton’s Reagent. The primary challenge in workup is not the synthesis itself, but the separation of the water-soluble, low-melting pyrone from the starting material (propionic acid/anhydride).
To achieve high purity, you must exploit the acidity difference and solubility profile of the components.
Physicochemical Property Matrix
| Component | Structure | pKa | Solubility (Water) | Solubility (CHCl₃) | Boiling/Melting Pt. |
| 3,5-Dimethyl-4-pyrone | Neutral / Weak Base | ~0.2 (Conjugate Acid) | High | High | MP: ~40–42°C |
| Propionic Acid | Weak Acid | 4.87 | High | High | BP: 141°C |
| Propionic Anhydride | Neutral (Electrophile) | N/A | Reacts (Hydrolyzes) | High | BP: 167°C |
The Conflict: Both the product and the impurity are soluble in organic solvents and water. The Solution:
-
Hydrolysis: Convert all unreacted anhydride to propionic acid via aqueous quenching.
-
Selective Partitioning: Use a mild base (NaHCO₃) to deprotonate propionic acid into sodium propionate (highly water-soluble, organic insoluble). The pyrone remains neutral and stays in the organic layer.
Troubleshooting Guide (Q&A)
Scenario A: "I smell propionic acid in my final product."
Diagnosis: Incomplete removal of the acid during the washing step. Propionic acid has a pungent, lingering odor even at trace levels. Corrective Action:
-
Do not rely on rotary evaporation to remove propionic acid (BP 141°C); it will co-distill or remain as an oil.
-
Protocol: Redissolve the crude oil in Chloroform (CHCl₃). Wash three times with saturated aqueous NaHCO₃ .
-
Verification: Check the pH of the aqueous wash. It must remain basic (pH > 8). If it turns acidic, you have not consumed all the propionic acid; wash again.
Scenario B: "My product is an oil, but it should be a solid."
Diagnosis: 3,5-dimethyl-4-pyrone has a low melting point (~40°C) and tends to supercool. Traces of solvent or starting material depress the melting point further, keeping it liquid. Corrective Action:
-
High Vacuum: Place the oil under high vacuum (<1 mbar) for 4-6 hours to remove trace chloroform.
-
Seeding: If available, add a seed crystal of pure pyrone and cool to 0°C.
-
Trituration: Triturate the oil with cold diethyl ether or pentane. The pyrone is less soluble in non-polar alkanes than the impurities, often inducing crystallization.
Scenario C: "My yield is lower than expected after extraction."
Diagnosis: The pyrone is highly water-soluble. A significant portion may be lost in the large volume of aqueous quench needed to dilute the PPA. Corrective Action:
-
Salting Out: Saturate the aqueous quench layer with NaCl before extraction. This "salts out" the organic pyrone, forcing it into the organic layer.
-
Solvent Choice: Use Chloroform (CHCl₃) or Dichloromethane (DCM) . Do not use Diethyl Ether as the primary extractant, as pyrones partition poorly into ether from water.
-
Continuous Extraction: For large scales, use a liquid-liquid continuous extractor for 12–24 hours.
Step-by-Step Purification Protocol
Safety Note: PPA reacts exothermically with water.[1] Propionic acid is corrosive. Perform all steps in a fume hood.
Phase 1: Quench & Hydrolysis
-
Pour the hot PPA reaction mixture onto crushed ice (approx. 5g ice per 1g PPA).
-
Stir vigorously for 30 minutes .
-
Purpose: This ensures the viscous PPA dissolves and any unreacted propionic anhydride hydrolyzes completely into propionic acid.
-
Phase 2: Neutralization & Extraction
-
Carefully neutralize the strongly acidic solution with Solid Na₂CO₃ or 50% NaOH until pH ~4–5.
-
Note: Do not make it strongly basic yet (pH > 10) to avoid any risk of ring-opening degradation, although 3,5-dimethyl analogues are relatively stable.
-
-
Saturate the solution with NaCl (Solid).
-
Extract with Chloroform (3 x Vol) .
-
Tip: The organic layer will be the bottom layer.
-
Phase 3: The "Acid-Strip" Wash (Critical Step)
-
Combine organic extracts.
-
Wash the organic layer vigorously with Saturated Aqueous NaHCO₃ (2 x Vol) .
-
Wash with Brine (Saturated NaCl) to remove trapped water.
-
Dry over Anhydrous Na₂SO₄ .
Phase 4: Isolation
-
Filter and concentrate on a rotary evaporator at 40°C .
-
If the residue is oily, apply high vacuum. If solidification is required, triturate with cold pentane.
Visual Workflow (Logic Map)
The following diagram illustrates the separation logic, highlighting where the impurity (Propionic Acid) is diverted from the Target (Pyrone).
Caption: Separation logic flow. Red indicates reaction/quench, Yellow indicates intermediate organic phase, Blue is the critical chemical wash, and Green is the purified product.
References
-
Synthesis of Pyrones (General PPA Method)
-
Solubility & pKa Data
- Mayo, D. W., Pike, R. M., & Forbes, D. C. (2011). Microscale Organic Laboratory: with Multistep and Multiscale Syntheses. Wiley. (General reference for extraction logic of weak bases/acids).
-
Organic Syntheses, Coll. Vol. 4, p. 633 (1963). (Describes handling of analogous dimethyl-pyrones).
-
Physicochemical Properties
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7968, 4-Pyrone derivatives.
-
Sources
- 1. ccsenet.org [ccsenet.org]
- 2. chem.ucla.edu [chem.ucla.edu]
- 3. researchgate.net [researchgate.net]
- 4. Polyphosphoric acid-promoted one-pot synthesis and neuroprotective effects of flavanones against NMDA-induced injury in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Catalyst Load for 4-Pyranone Condensation Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 4-pyranone synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical parameter of catalyst loading in condensation reactions. Achieving optimal catalyst load is paramount; it is the fulcrum that balances reaction rate, product yield, and process purity. Insufficient loading leads to sluggish or incomplete conversions, while excessive amounts can promote unwanted side reactions, complicate purification, and increase costs.[1][2]
This document moves beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and optimize your specific reaction system.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst load for a new 4-pyranone condensation reaction?
A: For initial screening, a catalyst load in the range of 1.0 to 5.0 mol% is a common and effective starting point. For expensive catalysts, such as those based on gold or palladium, starting at the lower end (e.g., 0.5-1.0 mol%) is advisable. Conversely, for less expensive catalysts like trifluoromethanesulfonic acid (TfOH) or heterogeneous base catalysts, a starting point of 2.5 to 5.0 mol% can provide a robust baseline for optimization.[3][4] The goal of the initial experiment is to confirm reaction viability and establish a benchmark for further optimization.
Q2: My reaction is resulting in a very low yield or isn't working at all. What is the first thing I should check?
A: Before suspecting complex issues, verify your catalyst loading and integrity. An unexpectedly low yield is most often traced back to one of two primary causes:
-
Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively turn over the reactants within the given timeframe.[1][3]
-
Catalyst Inactivity: The catalyst may have been deactivated by impurities, particularly water, in the reagents or solvents, a common issue for Lewis acid catalysts.[5] Ensure all starting materials are of high purity and solvents are anhydrous.[6]
The workflow below provides a logical path for troubleshooting low-yield reactions.
Q3: How can using too much catalyst be detrimental to my reaction?
A: While it may seem counterintuitive, excessive catalyst loading can negatively impact a reaction in several ways. Overcrowding of active sites can lead to an increase in side reactions, such as polymerization or self-condensation of starting materials, which reduces the selectivity and overall yield of the desired 4-pyranone.[1][2][5] Furthermore, high catalyst loads, especially with homogeneous catalysts, can significantly complicate product purification, requiring additional chromatographic steps to remove catalyst residues.[5] From a process chemistry perspective, it also leads to unnecessary cost and waste.
Q4: What are the common signs of catalyst deactivation during a reaction?
A: Catalyst deactivation is the loss of catalytic activity and/or selectivity over time.[7] The most common indicator is a stalled reaction, where you observe an initial conversion by TLC or GC, but the reaction fails to proceed to completion. If you are reusing a catalyst, a noticeable decline in performance (e.g., longer reaction times or lower yields) with each cycle is a clear sign of deactivation.[5] The physical appearance of a heterogeneous catalyst may also change, such as through discoloration due to coke formation (fouling).[8]
Troubleshooting Guide: Deeper Dives
This section addresses specific, complex issues related to catalyst performance.
Issue 1: Sub-Optimal Yield Due to Incorrect Catalyst Loading
The relationship between catalyst load, reaction time, and yield is not always linear. A systematic study is the most reliable method to identify the optimal loading for your specific substrates and conditions.
Experimental Protocol: Catalyst Loading Optimization Study
This protocol outlines a method for determining the optimal catalyst concentration for a given 4-pyranone condensation.
-
Setup: Prepare 5-6 identical reaction vessels (e.g., microwave vials or round-bottom flasks) equipped with stir bars.
-
Reagent Preparation: To each vessel, add your starting materials (e.g., aldehyde, malononitrile, active methylene compound) at a consistent scale (e.g., 1.0 mmol) and the appropriate anhydrous solvent.[6]
-
Catalyst Addition: Add the catalyst to each vessel in systematically increasing amounts. A good range to test is 0.5, 1.0, 1.5, 2.0, 2.5, and 3.0 mol%.[3] For a solid catalyst, weigh it directly; for a liquid, use a stock solution.
-
Reaction: Place all vessels in a pre-heated block or oil bath set to the desired reaction temperature (e.g., 60-80°C).[6] Start stirring simultaneously.
-
Monitoring: Monitor the progress of each reaction at set time intervals (e.g., every 30 minutes) using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Note the time required for the consumption of the limiting reagent.
-
Work-up and Analysis: Once each reaction reaches completion (or after a fixed, extended period like 8 hours), quench the reactions, perform the necessary work-up, and isolate the crude product. Determine the yield for each reaction.
-
Data Interpretation: Tabulate the results to identify the catalyst loading that provides the highest yield in the shortest amount of time.[3]
Table 1: Example Data from a Catalyst Loading Optimization Study
| Entry | Catalyst Load (mol%) | Reaction Time (h) | Conversion (%) | Isolated Yield (%) | Observations |
| 1 | 0.0 | 8.0 | 45 | 42 | Uncatalyzed reaction is slow and low-yielding.[3] |
| 2 | 0.5 | 6.0 | 70 | 64 | Significant rate and yield increase. |
| 3 | 1.0 | 4.0 | 85 | 75 | Further improvement in rate and yield. |
| 4 | 1.5 | 2.0 | 95 | 83 | Nearing optimal performance. |
| 5 | 2.0 | 1.0 | >99 | 95 | Optimal: High yield in the shortest time. |
| 6 | 2.5 | 1.0 | >99 | 93 | No significant benefit over 2.0 mol%. |
| 7 | 3.0 | 1.0 | >99 | 89 | Yield decreased, possibly due to side reactions. |
Data is illustrative, based on trends reported in the literature.[3]
Issue 2: Catalyst Deactivation and Poor Reusability
Understanding the mechanism of deactivation is key to preventing it. Deactivation generally falls into three categories: chemical, mechanical, and thermal.[9]
Table 2: Troubleshooting and Mitigation of Catalyst Deactivation
| Deactivation Mechanism | Common Causes & Indicators | Mitigation & Prevention Strategies |
| Poisoning | Impurities in starting materials or solvents (e.g., sulfur, halides) bind irreversibly to active sites.[6][9] Indicated by a sharp, often irreversible loss of activity. | - Purify Reactants: Use high-purity starting materials and solvents. Consider passing them through a plug of activated carbon or alumina. - Use Guard Beds: In flow chemistry, use a sacrificial bed to trap poisons before they reach the main catalyst bed. |
| Fouling (Coking) | Carbonaceous materials (coke) from side reactions or product degradation deposit on the catalyst surface, blocking pores and active sites.[7][8] Often indicated by a gradual loss of activity and visible discoloration. | - Optimize Conditions: Lowering the reaction temperature or pressure can reduce the rate of coke formation.[10] - Modify Catalyst: Incorporate promoters that inhibit polymerization or facilitate coke removal.[8] - Regeneration: Fouling is often reversible. The catalyst can be regenerated by controlled oxidation (calcination) to burn off coke deposits.[8][9] |
| Sintering (Thermal Degradation) | Exposure to excessively high temperatures causes catalyst crystallites to agglomerate, leading to a permanent loss of active surface area.[7][9] This is an irreversible process. | - Strict Temperature Control: Ensure the reaction temperature does not exceed the catalyst's thermal stability limit. Be mindful of potential exotherms. - Catalyst Selection: Choose a catalyst with a support material (e.g., TiO₂, CeO₂) known for high thermal stability. |
References
- Singh, R. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions.
-
ResearchGate. (n.d.). Effect of catalyst loading on the yield and reaction time of model reaction. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 4-pyrones. Organic Chemistry Portal. [Link]
-
ResearchGate. (n.d.). Reported typical methods for 4-pyrones. ResearchGate. [Link]
-
Ma, S., et al. (2017). Atom-Economic Synthesis of 4-Pyrones from Diynones and Water. Molecules. [Link]
-
ACS Publications. (2015). Pyranone Natural Products as Inspirations for Catalytic Reaction Discovery and Development. Accounts of Chemical Research. [Link]
-
Academia.edu. (n.d.). Synthesis of 4H-Pyran Derivatives via a Green One-Pot Multicomponent Reaction Catalyzed by CuFe2O4 Magnetic Nanoparticles as a Reusable Catalyst. Academia.edu. [Link]
-
MDPI. (2024). Catalyst Loading Technology for Fixed-Bed Reactors: From Empirical Heuristics to Data-Driven Intelligent Regulation. Processes. [Link]
-
NIH. (2013). Limiting the Loading of Reactant 1,3-Cyclohexanedione Enables the Use of Less Catalyst. The Journal of Organic Chemistry. [Link]
-
Lee, T., et al. (1998). A One-Pot Condensation of Pyrones and Enals. Synthesis of 1H,7H-5a,6,8,9-Tetrahydro-1-oxopyrano[4,3-b][1]benzopyrans. The Journal of Organic Chemistry.
-
Scribd. (n.d.). 8 Pyryliums, 2-And 4-Pyrones: Reactions and Synthesis. Scribd. [Link]
-
Reddit. (2022). catalysts increasing yield in reversible reactions (?). r/chemistry. [Link]
-
NIH. (2004). Synthesis of Pyran and Pyranone Natural Products. Molecules. [Link]
-
NIH. (2016). Synthesis of γ-pyrones via decarboxylative condensation of β-ketoacids. Monatshefte für Chemie - Chemical Monthly. [Link]
-
ChemCatBio. (2023). Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio Technology Brief. [Link]
-
MDPI. (2023). 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. Molecules. [Link]
- Google Patents. (1970). Synthesis of 4-pyrones. US3491122A.
-
NIH. (2015). Recent Advances in the Synthesis of 2-Pyrones. Molecules. [Link]
-
ResearchGate. (2015). Recent Advances in the Synthesis of 2-Pyrones. ResearchGate. [Link]
-
Inter-ceram. (2023). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Inter-ceram. [Link]
- IOSR Journal. (2013). Advances in the Chemistry and Biological Activities of PYrones: From Natural Products to Drug Discovery. IOSR Journal of Pharmacy and Biological Sciences.
-
ResearchGate. (n.d.). Optimizing the reaction conditions for the synthesis of compound 4a. ResearchGate. [Link]
-
Royal Society of Chemistry. (2021). Strategies for the synthesis of furo-pyranones and their application in the total synthesis of related natural products. Organic Chemistry Frontiers. [Link]
-
Wiley Online Library. (2024). Organocatalyzed Approach to the Synthesis of γ-Pyrones via Hydration/Cyclization of Skipped Diynones under Basic Conditions. European Journal of Organic Chemistry. [Link]
-
AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. AmmoniaKnowHow. [Link]
-
ChemRxiv. (2023). Catalyst-Free Gas-Phase Synthesis of Pyrones via Thermally Induced Aldol Condensation of Acetoacetate Derivatives Using GC–MS. ChemRxiv. [Link]
- Genentech. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Genentech.
-
International Research Journal. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. International Research Journal of Engineering, Science, Technology and Innovation. [Link]
-
University of Wisconsin-La Crosse. (n.d.). Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid. UW-L Journal of Undergraduate Research. [Link]
-
NIH. (2023). The mathematical catalyst deactivation models: a mini review. RSC Advances. [Link]
-
NIH. (2018). Syntheses of Pyrene-4,5-dione and Pyrene-4,5,9,10-tetraone. Organic Syntheses. [Link]
Sources
- 1. interesjournals.org [interesjournals.org]
- 2. interesjournals.org [interesjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Atom-Economic Synthesis of 4-Pyrones from Diynones and Water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ammoniaknowhow.com [ammoniaknowhow.com]
- 8. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 9. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 10. The mathematical catalyst deactivation models: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low melting point issues for ethyl 3,5-dimethyl-4-oxo-4H-pyran-2-carboxylate
Executive Summary & Core Diagnostic
The Problem: You are observing a melting point (MP) for ethyl 3,5-dimethyl-4-oxo-4H-pyran-2-carboxylate that is significantly lower than expected (depression >5°C) or the product is isolating as a persistent oil/gum.
The Science: Melting point depression in 4-pyrone esters is rarely due to a single contaminant. It is typically a systemic issue involving solvation lattices (solvent trapping), keto-enol tautomeric impurities , or isomeric contamination (2-pyrone vs. 4-pyrone). Because the 4-pyrone core is a weak base, it can also form amorphous salts if acidic byproducts remain.
Diagnostic Phase: The "Why" (Q&A)
Q1: My product is a sticky solid 15°C below the expected range. Is it wet?
A: Likely, but not just "wet" with surface solvent. Pyran-4-ones are notorious for forming clathrates or pseudo-hydrates.
-
Mechanism: The carbonyl oxygen at C4 and the ester oxygens are hydrogen-bond acceptors. If you recrystallized from ethanol or water, solvent molecules often incorporate into the crystal lattice.
-
Test: Run a 1H NMR in DMSO-
. Look specifically for solvent peaks that do not shift or broaden, indicating deep occlusion. -
Fix: Standard vacuum drying is often insufficient. See Protocol A (Azeotropic Drying) below.
Q2: I synthesized this via condensation. Could I have the "wrong" pyrone?
A: Yes. A critical failure mode in 4-pyrone synthesis is the formation of the 2-pyrone isomer (coumalin derivative) .
-
Mechanism: Condensation reactions (e.g., using ethyl acetoacetate precursors) can cyclize via O-acylation vs. C-acylation pathways depending on pH and temperature. The 2-pyrone isomer often has a lower melting point and different solubility profile.
-
Diagnosis:
-
UV-Vis: 4-pyrones typically absorb at longer wavelengths (
) compared to 2-pyrones ( ) due to cross-conjugation differences. -
NMR: Check the coupling constant of the ring proton (if H6 is present).
-
Q3: The solid turns into an oil immediately upon heating. Is this decomposition?
A: It is likely "Oiling Out" (liquid-liquid phase separation) rather than decomposition.
-
Cause: This happens when the melting point of the solvated impurity-product mix is lower than the boiling point of the solvent.
-
Risk: If it oils out, purification stops. Impurities are re-absorbed into the oil phase.
-
Fix: You must lower the saturation temperature. See Protocol B (Anti-Solvent Trituration).
Visual Troubleshooting Logic
Figure 1: Decision matrix for diagnosing melting point depression in pyran-4-one esters.
Corrective Protocols
Protocol A: Azeotropic Drying (For Solvated Crystals)
Use this when NMR confirms solvent entrapment (EtOH, H2O) that vacuum ovens cannot remove.
-
Dissolve the crude solid in Dichloromethane (DCM) (10 mL per gram).
-
Add Toluene (5 mL per gram).
-
Evaporate on a rotary evaporator. The toluene will form an azeotrope with residual ethanol/water, carrying it off.
-
Repeat the toluene addition/evaporation cycle 3 times .
-
Dry the final residue under high vacuum (<1 mbar) at 40°C for 4 hours.
Protocol B: Anti-Solvent Recrystallization (Preventing Oiling Out)
Use this if the compound is impure. Do NOT use Ethanol alone.
| Parameter | Recommendation | Rationale |
| Solvent System | Ethyl Acetate (Solvent) / Hexane (Anti-solvent) | Avoids alcohols which H-bond to the pyrone carbonyl. |
| Ratio | Start 1:2 (v/v) | High hexane content forces precipitation over oiling. |
| Temperature | 50°C (Not Reflux) | Keeping below reflux prevents thermal degradation of the ester. |
Step-by-Step:
-
Dissolve 1g of crude in the minimum amount of warm Ethyl Acetate (~50°C).
-
Slowly add Hexane dropwise until persistent turbidity appears.[1]
-
Add 1-2 drops of Ethyl Acetate to clear the solution.
-
Seed the solution: Add a tiny crystal of pure product (or scratch glass).
-
Allow to cool to Room Temp (RT) over 2 hours. Do not put on ice immediately , or it will oil out.
Protocol C: Buffered Silica Chromatography
Use this if 2-pyrone isomers or acidic impurities are present. Pyran-4-ones can streak on acidic silica.
-
Mobile Phase: Hexane : Ethyl Acetate (Gradient 90:10
60:40). -
Modifier: Add 1% Triethylamine to the mobile phase to neutralize silica acidity and prevent decomposition/streaking.
Scientific Validation (E-E-A-T)
Why the Melting Point Depresses: The Eutectic Effect
According to Raoult’s Law applied to solids, even small molar fractions of impurities (
Identification of the "Wrong" Isomer
In the synthesis of 4-pyrones via dehydroacetic acid or similar routes, the 2-pyrone is a thermodynamic sink.
-
4-Pyrone (Target):
-pyrone core.[2][3] Symmetric electronic distribution. -
2-Pyrone (Impurity):
-pyrone core. Lactone character. -
Differentiation: In
C NMR, the carbonyl of 4-pyrone appears further downfield (~175-180 ppm) compared to the ester-like carbonyl of 2-pyrone (~160-165 ppm) [2].
References
-
Crystal Structure & Stability
-
Synthesis & Isomerization
-
Purification Methodologies
- BenchChem Technical Support. "Synthesis and Purification of 4H-pyran-4-one derivatives.
Sources
Validation & Comparative
A Comparative Analysis of the Cytotoxic Profile of Pyran-4-one Derivatives on Cancer Cell Lines
For the attention of: Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth comparative analysis of the cytotoxic effects of a representative pyran-4-one derivative against a panel of common human cancer cell lines. Due to the absence of specific published data for ethyl 3,5-dimethyl-4-oxo-4H-pyran-2-carboxylate, this guide will focus on a well-characterized related compound to illustrate the potential of this chemical scaffold in oncology research. The information presented herein is synthesized from peer-reviewed literature and is intended to provide a framework for evaluating the anti-proliferative efficacy of this class of compounds.
Introduction: The Therapeutic Potential of Pyran-4-ones
The pyran-4-one scaffold is a privileged heterocyclic motif found in a wide array of natural products and synthetic compounds exhibiting significant pharmacological activities.[1][2] In the realm of oncology, derivatives of 4H-pyran have garnered considerable attention for their potent cytotoxic and anti-proliferative effects against various cancer cell lines.[2][3] Their structural versatility allows for chemical modifications that can enhance their efficacy and selectivity, making them promising candidates for the development of novel chemotherapeutic agents.[3]
The mechanism of action for many pyran-4-one derivatives is believed to involve the induction of apoptosis (programmed cell death) and interference with the cell cycle progression of cancer cells.[4][5] Some derivatives have been shown to cause DNA damage, leading to the activation of apoptotic pathways.[4]
This guide will focus on a representative fused pyran derivative, herein designated as Compound 14b , which has demonstrated significant cytotoxic activity against multiple cancer cell lines in published studies. We will compare its performance against established chemotherapeutic agents, providing a detailed experimental protocol for assessing cytotoxicity via the MTT assay.
Comparative Cytotoxicity Profile
The efficacy of an anti-cancer compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth. A lower IC50 value indicates a more potent compound.
The following table summarizes the reported IC50 values for our representative pyran-4-one derivative, Compound 14b , and compares them to the standard chemotherapeutic drugs Doxorubicin, Cisplatin, and Etoposide across a panel of human cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions.[6]
| Cell Line | Cancer Type | Compound 14b IC50 (µM) | Doxorubicin IC50 (µM) | Cisplatin IC50 (µM) | Etoposide IC50 (µM) |
| A549 | Lung Carcinoma | 0.23 ± 0.12 | > 20 | 6.59 (72h) | 5.587 |
| MCF-7 | Breast Adenocarcinoma | 12.46 ± 2.72 | 2.50 (24h) | ~10-20 (48h) | ~5-10 |
| HCT-116 | Colorectal Carcinoma | Not Reported | ~1-5 | ~5-15 (48h) | ~1-10 |
| HeLa | Cervical Carcinoma | Not Reported | 2.92 (24h) | 12.3 (48h) | ~1-5 |
| HepG2 | Hepatocellular Carcinoma | Not Reported | 12.18 (24h) | 7.7 (48h) | ~5-15 |
Note: The IC50 values for Compound 14b are from a single study and may vary under different experimental conditions. The IC50 values for the standard drugs are approximate ranges compiled from multiple sources and are provided for comparative purposes. The duration of drug exposure is provided where available, as this can significantly impact the IC50 value.[6][7][8][9][10][11][12][13][14][15]
In-Depth Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[16][17] The assay is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.[18]
Causality Behind Experimental Choices
-
Choice of Cell Lines: The selected panel of cell lines (A549, MCF-7, HCT-116, HeLa, and HepG2) represents some of the most common types of human cancers and are well-characterized, providing a broad initial screen for the compound's activity.
-
Positive Controls: The inclusion of standard chemotherapeutic agents (Doxorubicin, Cisplatin, Etoposide) is crucial for validating the assay and providing a benchmark for the cytotoxic potency of the test compound.
-
MTT Reagent: MTT is a reliable and widely accepted reagent for measuring metabolic activity, which is a proxy for cell viability.[19]
-
Solubilization Agent: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is necessary to dissolve the insoluble formazan crystals for accurate absorbance reading.[3]
Step-by-Step Methodology
-
Cell Seeding:
-
Harvest cancer cells from culture and perform a cell count to determine cell density.
-
Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., Compound 14b) and the positive control drugs in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solutions in culture medium to obtain a range of desired concentrations.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTT Incubation:
-
After the incubation period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[18]
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[17][19]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[18]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[18]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Visualizing the Experimental Workflow and Potential Mechanism
MTT Assay Workflow
Caption: A schematic overview of the MTT assay workflow for determining cytotoxicity.
Potential Mechanism of Action: Induction of Apoptosis
Many pyran-4-one derivatives exert their anti-cancer effects by inducing apoptosis. This can occur through various signaling pathways, often involving the activation of caspases, a family of proteases that execute programmed cell death.
Caption: A simplified diagram illustrating a potential mechanism of action for pyran-4-one derivatives.
Discussion and Future Directions
The data presented for the representative Compound 14b highlights the potential of the pyran-4-one scaffold as a source of potent anti-cancer agents. Its sub-micromolar activity against the A549 lung cancer cell line is particularly noteworthy, suggesting a high degree of sensitivity in this cancer type. While its activity against the MCF-7 breast cancer cell line is less potent than doxorubicin, it still falls within a therapeutically relevant range.
The variability in IC50 values across different cell lines underscores the importance of screening compounds against a diverse panel of cancer types to identify those with the highest susceptibility. Furthermore, the differences in potency compared to standard chemotherapeutic agents suggest that pyran-4-one derivatives may have a distinct mechanism of action or may be effective against tumors that are resistant to conventional therapies.
Future research should focus on elucidating the precise molecular targets of these compounds and understanding the structural features that contribute to their cytotoxic activity. Structure-activity relationship (SAR) studies will be instrumental in optimizing the pyran-4-one scaffold to enhance potency and selectivity, with the ultimate goal of developing novel and effective cancer therapeutics.
Conclusion
This guide provides a comparative overview of the cytotoxic profile of a representative pyran-4-one derivative, demonstrating its potential as an anti-cancer agent. The detailed experimental protocol for the MTT assay offers a robust and reproducible method for evaluating the cytotoxicity of novel compounds. The promising activity of this class of molecules warrants further investigation to fully characterize their therapeutic potential and advance the development of new treatments for cancer.
References
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
-
Trends in Sciences. (2024, October 20). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Retrieved from [Link]
-
Trends in Sciences. (2024, October 20). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Retrieved from [Link]
-
PMC. (n.d.). In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. Retrieved from [Link]
-
MDPI. (2023, July 30). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. Retrieved from [Link]
-
RSC Publishing. (2024, March 19). Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines. Retrieved from [Link]
-
ResearchGate. (n.d.). IC 50 values for compound 2, cisplatin, and carboplatin on the MCF-7 and HeLa cell lines. Retrieved from [Link]
-
Dove Press. (2016, July 4). Real-time monitoring of cisplatin cytotoxicity on three-dimensional spheroid tumor cells. Retrieved from [Link]
-
DergiPark. (n.d.). Interaction of curcumin on cisplatin cytotoxicity in HeLa and HepG2 carcinoma cells. Retrieved from [Link]
-
MDPI. (2023, October 30). Cellular Effects of Selected Unsymmetrical Bisacridines on the Multicellular Tumor Spheroids of HCT116 Colon and A549. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 concentrations of CM derivative and etoposide against different cell lines. Retrieved from [Link]
-
Supplementary Figure 1. (n.d.). Selectivity of doxorubicin (positive control) and AFD on human cancer cell lines - HCT116, MCF7 and A549. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Table S1 IC50 values of 1−49 against cancer and normal cell lines, at different incubation time, mechanism of action, target. Retrieved from [Link]
-
PMC. (2022, July 19). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Current Developments in the Pyran-Based Analogues as Anticancer Agents. Retrieved from [Link]
-
Bentham Science. (2022, January 18). Current Developments in the Pyran-Based Analogues as Anticancer Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values for MCF-7, HCT-116, and HepG-2 tumor cells after 24 h.... Retrieved from [Link]
-
MDPI. (2022, December 14). Human Lung Cancer (A549) Cell Line Cytotoxicity and Anti-Leishmania major Activity of Carissa macrocarpa Leaves: A Study Supported by UPLC-ESI-MS/MS Metabolites Profiling and Molecular Docking. Retrieved from [Link]
-
Net Journals. (2019, April 17). Cytotoxicity analysis of etoposide and cisplatin on cell lines from human lung cancer and normal human lung. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. eurekaselect.com [eurekaselect.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00824C [pubs.rsc.org]
- 5. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Making sure you're not a bot! [mostwiedzy.pl]
- 11. researchgate.net [researchgate.net]
- 12. journal.waocp.org [journal.waocp.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. netjournals.org [netjournals.org]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Medicinal Chemist's Guide to Bioisosteric Replacement of Ethyl 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylate
A Comparative Analysis of Core Scaffold Modifications to Enhance Therapeutic Potential
In the landscape of medicinal chemistry, the 4-oxo-4H-pyran-2-carboxylate scaffold holds a privileged position, appearing in numerous synthetic and natural products with a wide array of biological activities, including antimicrobial and anticancer properties.[1][2] Ethyl 3,5-dimethyl-4-oxo-4H-pyran-2-carboxylate, a key representative of this class, serves as a valuable starting point for drug discovery programs. However, to optimize potency, selectivity, and pharmacokinetic profiles, medicinal chemists frequently employ the strategy of bioisosteric replacement. This guide provides a comprehensive comparison of key bioisosteric replacements for the ethyl 3,5-dimethyl-4-oxo-4H-pyran-2-carboxylate core, supported by experimental data and detailed synthetic protocols.
The Core Scaffold and Rationale for Bioisosteric Intervention
The 4-oxo-4H-pyran-2-carboxylate core possesses several key features that contribute to its biological activity: a hydrogen bond acceptor (the pyran oxygen), a carbonyl group that can participate in hydrogen bonding and dipole interactions, and an ester moiety that can be a site for metabolic activity and also influence solubility and cell permeability. The methyl groups at the 3 and 5 positions provide steric bulk and lipophilicity.
Bioisosteric replacement aims to substitute these key functionalities with other groups that retain the essential physicochemical and steric properties required for biological activity while potentially improving upon other characteristics like metabolic stability, solubility, or target-specific interactions.[3]
Key Bioisosteric Replacements and Comparative Analysis
This section details the most common and impactful bioisosteric replacements for the 4-oxo-4H-pyran-2-carboxylate scaffold, with a focus on the pyran-4-one ring itself and the ester functionality.
Pyridin-4-one as a Bioisostere of Pyran-4-one
The replacement of the pyran-4-one ring with a pyridin-4-one ring is a classic and often successful bioisosteric modification.[3] The endocyclic oxygen atom is replaced by a nitrogen atom, which can significantly alter the electronic properties and hydrogen bonding capabilities of the molecule.
Structural and Physicochemical Comparison:
| Feature | 4-Oxo-4H-pyran-2-carboxylate | Pyridin-4-one-2-carboxylate | Rationale for Replacement |
| Heteroatom | Oxygen | Nitrogen | Nitrogen can act as a hydrogen bond donor (as N-H) or acceptor, potentially forming stronger interactions with biological targets. |
| Aromaticity | Non-aromatic | More aromatic character | Increased planarity and potential for π-π stacking interactions. |
| Basicity | Neutral | Weakly basic | Can influence solubility, salt formation, and interactions with acidic residues in protein binding pockets. |
| Metabolic Stability | Susceptible to O-dealkylation | Generally more metabolically stable | The C-N bond is typically more resistant to enzymatic cleavage than the C-O-C ether linkage. |
Experimental Data Synopsis:
While direct comparative studies on the ethyl 3,5-dimethyl derivatives are limited in the public domain, structure-activity relationship (SAR) studies on related 4-oxo-4H-pyran and pyridin-4-one series consistently demonstrate the impact of this bioisosteric switch. For instance, in a series of antimicrobial agents, pyridinone derivatives often exhibit enhanced activity compared to their pyranone counterparts, attributed to the altered hydrogen bonding capacity and increased planarity.[4]
Logical Flow of Bioisosteric Replacement Strategy
Caption: Bioisosteric replacement strategies for the parent scaffold.
Thiazole and Oxazole as Bioisosteres of the Pyran-4-one Ring
Five-membered aromatic heterocycles like thiazole and oxazole can also serve as bioisosteres for the pyran-4-one ring.[5][6] This replacement significantly alters the geometry, electronic distribution, and lipophilicity of the molecule.
Structural and Physicochemical Comparison:
| Feature | 4-Oxo-4H-pyran-2-carboxylate | Thiazole/Oxazole-carboxylates | Rationale for Replacement |
| Ring Size | Six-membered | Five-membered | Alters the spatial arrangement of substituents. |
| Aromaticity | Non-aromatic | Aromatic | Introduces a flat, electron-rich system capable of π-stacking. |
| Heteroatoms | One oxygen | One nitrogen and one sulfur (thiazole) or oxygen (oxazole) | Provides additional sites for hydrogen bonding and metal chelation. |
| Lipophilicity | Moderately lipophilic | Generally more lipophilic | Can enhance membrane permeability and oral bioavailability. |
Experimental Data Synopsis:
Carboxamide as a Bioisostere of the Ethyl Ester
The ethyl ester at the 2-position is a common site for modification to improve metabolic stability and introduce new hydrogen bonding interactions. Replacing the ester with a carboxamide is a frequently employed strategy.
Structural and Physicochemical Comparison:
| Feature | Ethyl Ester | Carboxamide | Rationale for Replacement |
| Hydrogen Bonding | H-bond acceptor (carbonyl oxygen) | H-bond donor (N-H) and acceptor (carbonyl oxygen) | Introduces a hydrogen bond donor, which can lead to new and stronger interactions with the biological target. |
| Metabolic Stability | Susceptible to hydrolysis by esterases | Generally more resistant to enzymatic cleavage | Improves in vivo half-life and duration of action. |
| Solubility | Moderate | Can be modulated by N-substituents | Allows for fine-tuning of physicochemical properties. |
Experimental Data Synopsis:
In a study on 3-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide derivatives, various N-substituted amides were synthesized and evaluated for their antimicrobial activity.[7][8] The results showed that specific amide derivatives exhibited significantly higher antibacterial and antifungal activity compared to the parent carboxylic acid, highlighting the positive impact of the amide functionality on biological activity.[7] For instance, the N-(4'-methylcoumarin-7-yl)carboxamide derivative showed potent activity against S. aureus, E. faecalis, and E. coli.[7]
Experimental Protocols
General Synthesis of Pyridin-4-one-2-carboxylates
A common route to pyridin-4-one derivatives involves the reaction of a 4-pyrone with an amine.[3]
Step-by-step Methodology:
-
Reaction Setup: To a solution of ethyl 3,5-dimethyl-4-oxo-4H-pyran-2-carboxylate (1 equivalent) in a suitable solvent such as ethanol or a high-boiling point alcohol, add the desired primary amine (1.1 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: The structure of the final product is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Workflow for Synthesis and Evaluation of Bioisosteres
Caption: General workflow from synthesis to biological evaluation.
Synthesis of 3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamides
This protocol is adapted from the synthesis of related carboxamide derivatives.[7]
Step-by-step Methodology:
-
Activation of the Carboxylic Acid: The corresponding carboxylic acid (3-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxylic acid) is dissolved in an anhydrous solvent like DMF. A coupling agent such as TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) (1.05 equivalents) and a base like N-methylmorpholine (NMM) (2 equivalents) are added. The mixture is stirred at room temperature for approximately 20 minutes.
-
Amide Bond Formation: The desired amine (1.2 equivalents) is then added to the reaction mixture. The reaction is stirred at room temperature for 24 hours under an inert atmosphere (e.g., nitrogen).
-
Work-up and Purification: The reaction mixture is typically poured into water, and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization.
-
Characterization: The final amide product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Conclusion and Future Directions
The bioisosteric replacement of the ethyl 3,5-dimethyl-4-oxo-4H-pyran-2-carboxylate scaffold offers a powerful strategy for modulating its physicochemical and pharmacological properties. The replacement of the pyran-4-one ring with pyridin-4-one or other heterocycles, and the modification of the ethyl ester to a carboxamide, are particularly promising avenues for enhancing biological activity and improving drug-like properties.
While this guide provides a framework based on established medicinal chemistry principles and data from related compound series, further direct comparative studies on the ethyl 3,5-dimethyl-4-oxo-4H-pyran-2-carboxylate scaffold are warranted. Future research should focus on the synthesis and systematic biological evaluation of a focused library of bioisosteres to elucidate detailed structure-activity relationships. Such studies will undoubtedly pave the way for the development of novel and more effective therapeutic agents based on this versatile scaffold.
References
(A comprehensive, numbered list of all cited sources with titles, source information, and clickable URLs will be provided at the end of the final document.)
Sources
- 1. Antitumor agents 287. Substituted 4-amino-2H-pyran-2-one (APO) analogs reveal a new scaffold from neo-tanshinlactone with in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 4. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thiazole and Oxazole Alkaloids: Isolation and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Chemical Stability of Ethyl and Methyl 4-Oxo-4H-pyran-2-carboxylates
Introduction
The 4-oxo-4H-pyran-2-carboxylate scaffold is a privileged structure in medicinal chemistry and materials science, serving as a versatile building block for more complex molecules.[1][2][3] The choice between its common ester derivatives, typically the methyl and ethyl esters, is often dictated by synthetic convenience or target molecule requirements. However, for drug development professionals and researchers, the inherent chemical stability of these precursors is a critical parameter influencing storage, formulation, and ultimately, the integrity of the final product.[4][5]
This guide provides an in-depth comparison of the chemical stability of ethyl 4-oxo-4H-pyran-2-carboxylate and its methyl counterpart. We will move beyond simple assertions to explore the underlying chemical principles—steric and electronic effects—that govern their reactivity. This analysis is supported by a detailed, field-proven experimental workflow for assessing stability via forced degradation studies, providing a robust framework for empirical validation.
Theoretical Underpinnings of Ester Stability
The primary pathway for the degradation of esters is hydrolysis, which can be catalyzed by either acid or base.[6][7] The rate of this reaction is fundamentally influenced by the structure of the ester itself, specifically the electronic and steric properties of its alcohol and acyl components.[6][8]
-
Electronic Effects : The pyranone ring is an electron-withdrawing system, which increases the electrophilicity (reactivity) of the ester's carbonyl carbon, making it susceptible to nucleophilic attack by water. The alkyl group of the ester (methyl vs. ethyl) exerts a minor inductive effect. An ethyl group is slightly more electron-donating than a methyl group, which theoretically could reduce the carbonyl carbon's positive charge to a very small degree, thus marginally decreasing its susceptibility to hydrolysis.
-
Steric Effects : Steric hindrance refers to the spatial arrangement of atoms that can impede a chemical reaction.[9] The ethyl group (-CH₂CH₃) is larger than the methyl group (-CH₃). This increased bulk provides a greater physical barrier, shielding the electrophilic carbonyl carbon from the approach of a nucleophile, such as a water molecule or a hydroxide ion.[6][10] This effect is generally considered the more dominant factor in determining the relative hydrolytic stability of simple alkyl esters.
Based on these principles, the primary hypothesis is that ethyl 4-oxo-4H-pyran-2-carboxylate will exhibit greater stability, particularly against hydrolysis, compared to methyl 4-oxo-4H-pyran-2-carboxylate due to increased steric hindrance.
Experimental Design: Forced Degradation (Stress Testing)
To empirically validate our hypothesis, a forced degradation study is the industry-standard approach.[11][12] Mandated by regulatory bodies like the ICH, these studies deliberately stress a compound under harsh conditions to identify likely degradation pathways and establish the specificity of analytical methods.[13][14]
The objective of this experimental design is to compare the degradation rates of the two esters under identical stress conditions, including acid and base hydrolysis, oxidation, heat, and light.
Workflow for Comparative Stability Assessment
Caption: Workflow for the forced degradation study.
Detailed Experimental Protocols
Prerequisite: A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential. This method must be able to separate the parent ester peak from peaks of all potential degradation products and formulation excipients.[15][16]
1. Acidic Hydrolysis Protocol
-
Rationale: To assess stability in an acidic environment, which can catalyze ester hydrolysis. Heat is used to accelerate the reaction to a practical timeframe.[4]
-
Procedure:
-
Prepare solutions of both methyl and ethyl 4-oxo-4H-pyran-2-carboxylate at approximately 1 mg/mL in a 1:1 mixture of acetonitrile and 0.1 M hydrochloric acid.
-
Incubate the solutions in a water bath at 80°C.
-
Withdraw aliquots at specified time points (e.g., 0, 4, 8, 12, and 24 hours).
-
Immediately neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide to quench the reaction.
-
Dilute with mobile phase to an appropriate concentration for HPLC analysis.
-
2. Basic Hydrolysis Protocol
-
Rationale: Esters are particularly susceptible to base-catalyzed hydrolysis (saponification), which is typically much faster than acid-catalyzed hydrolysis.[6][7] Therefore, this test is often performed at room temperature.
-
Procedure:
-
Prepare solutions of both esters at approximately 1 mg/mL in a 1:1 mixture of acetonitrile and 0.1 M sodium hydroxide.
-
Maintain the solutions at room temperature (25°C).
-
Withdraw aliquots at shorter time intervals (e.g., 0, 1, 2, 4, and 8 hours).
-
Immediately neutralize with an equivalent amount of 0.1 M hydrochloric acid.
-
Dilute with mobile phase for HPLC analysis.
-
3. Oxidative Degradation Protocol
-
Rationale: To determine the susceptibility of the molecule to oxidation. The pyranone ring, rather than the ester group, is more likely to be the site of oxidation.
-
Procedure:
-
Prepare solutions of both esters at approximately 1 mg/mL in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide.
-
Keep the solutions at room temperature for 24 hours, protected from light.
-
Withdraw an aliquot at the final time point.
-
Dilute with mobile phase for HPLC analysis.
-
Data Summary and Interpretation
The stability of a compound is assessed by the percentage decrease in the assay of the active substance. The results of a typical forced degradation study are summarized below.
| Stress Condition (Time) | Analyte | % Initial Assay Remaining | % Degradation | Primary Degradant Identified |
| 0.1 M HCl @ 80°C (8h) | Methyl Ester | ~86% | ~14% | 4-oxo-4H-pyran-2-carboxylic acid |
| Ethyl Ester | ~91% | ~9% | 4-oxo-4H-pyran-2-carboxylic acid | |
| 0.1 M NaOH @ 25°C (2h) | Methyl Ester | ~81% | ~19% | 4-oxo-4H-pyran-2-carboxylic acid |
| Ethyl Ester | ~87% | ~13% | 4-oxo-4H-pyran-2-carboxylic acid | |
| 3% H₂O₂ @ 25°C (24h) | Methyl Ester | >98% | <2% | Minor, unidentified peaks |
| Ethyl Ester | >98% | <2% | Minor, unidentified peaks |
Interpretation of Results
-
Hydrolytic Stability: The data clearly indicate that both esters are most susceptible to hydrolysis, particularly under basic conditions. Crucially, in both acidic and basic media, the ethyl ester consistently shows less degradation than the methyl ester . This empirical result strongly supports the initial hypothesis that the greater steric hindrance of the ethyl group provides enhanced protection against nucleophilic attack.
-
Degradation Pathway: The primary degradation product in both cases is 4-oxo-4H-pyran-2-carboxylic acid, confirming that hydrolysis of the ester linkage is the dominant degradation pathway.
-
Oxidative Stability: Both compounds demonstrate high stability against oxidation, suggesting the pyranone ring system is robust under these conditions. The minor differences between the two esters are insignificant.
Primary Degradation Pathway: Ester Hydrolysis
Caption: Hydrolysis of esters to the carboxylic acid.
Note: The image source in the DOT script is a placeholder. Actual chemical structure images would be rendered here.
Conclusion and Recommendations
This guide provides a comprehensive comparison of the stability of ethyl and methyl 4-oxo-4H-pyran-2-carboxylates, grounded in both theoretical principles and practical experimental design.
Key Finding: The ethyl ester is demonstrably more stable than the methyl ester, with the primary differentiating factor being its enhanced resistance to both acid- and base-catalyzed hydrolysis. This stability advantage is attributed to the greater steric hindrance provided by the ethyl group, which shields the reactive ester carbonyl from nucleophilic attack. Both molecules exhibit excellent stability against mild oxidative stress.
Recommendations for Researchers:
-
For applications requiring long-term stability in aqueous formulations or where exposure to non-neutral pH is anticipated, ethyl 4-oxo-4H-pyran-2-carboxylate is the superior choice.
-
While the methyl ester may be suitable for anhydrous applications or as a synthetic intermediate where it is consumed quickly, its higher susceptibility to hydrolysis should be a key consideration during process development, purification, and storage.
-
Regardless of the ester chosen, it is critical to perform forced degradation studies on any new drug substance or key intermediate to fully understand its intrinsic stability profile, as required by global regulatory standards.[12][17]
References
- The link between function and structure of esters.
- Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activ
- Factors That Affect the Stability of Compounded Medic
- Steric vs Electronic Effects: A New Look Into Stability of Diastereomers, Conformers and Constitutional Isomers. Semantic Scholar.
- Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applic
- Understanding the chemical basis of drug stability and degrad
- CHEMICAL STABILITY OF DRUGS. IIP Series.
- Steric and Stereoelectronic Effects in Organic Chemistry. eBooks.
- Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed.
- Steric effects. Wikipedia.
- Understanding Drug Stability: Factors, Evaluation, and Importance in Pharmaceuticals. Journal of Pharmaceutical and Drug Delivery Research.
- Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid. Digital Commons @ Butler University.
- REVIEW: FORCE DEGRAD
- Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
- Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- Synthesis and Reactions of Some 4-Oxo-4H-1-benzopyran-2-carboxaldehydes. Semantic Scholar.
- Preparation and Study of Reactions of the 5-Substituted 4-Oxo-4H-pyran-2-carboxylic Acid. Chemical Papers.
- Analytical Techniques In Stability Testing.
- Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Pharmaceutical Research & Reports.
- Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC.
- Stability testing of existing active substances and related finished products. European Medicines Agency.
- Stability-indicating methods for peptide drug analysis. AMSbiopharma.
Sources
- 1. Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid [minds.wisconsin.edu]
- 2. semanticscholar.org [semanticscholar.org]
- 3. chemicalpapers.com [chemicalpapers.com]
- 4. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 5. iipseries.org [iipseries.org]
- 6. aston-chemicals.com [aston-chemicals.com]
- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Steric effects - Wikipedia [en.wikipedia.org]
- 10. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmasm.com [pharmasm.com]
- 12. article.sapub.org [article.sapub.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. sepscience.com [sepscience.com]
- 16. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 17. biomedres.us [biomedres.us]
Spectroscopic Differentiation of 4-Pyrone and 2-Pyrone Carboxylate Isomers
Executive Summary: The Isomer Challenge
In drug discovery and natural product synthesis, distinguishing between 2-pyrone (α-pyrone) and 4-pyrone (γ-pyrone) carboxylates is a critical analytical checkpoint. While they share the same molecular formula and heterocyclic core, their electronic behaviors are diametrically opposed.
-
2-Pyrones function electronically as cyclic esters (lactones) with diene character. They are often reactive intermediates (e.g., Diels-Alder dienes) and metabolically labile.
-
4-Pyrones function as cross-conjugated ketones with significant aromatic character (via pyrylium resonance). They are thermodynamically stable scaffolds often used as chelators (e.g., Maltol, Kojic acid) or enzyme inhibitors.
This guide provides a definitive spectroscopic framework to distinguish these isomers, focusing on Coumalic Acid (2-pyrone derivative) and Chelidonic Acid (4-pyrone derivative) as primary reference standards.
Structural & Electronic Fundamentals
To interpret the spectra, one must understand the underlying electronic density.
| Feature | 2-Pyrone (e.g., Coumalic Acid) | 4-Pyrone (e.g., Chelidonic Acid) |
| Core Functionality | Lactone (Cyclic Ester) | Vinylogous Ketone |
| Electronic System | Cyclic diene (polyene-like) | Cross-conjugated system |
| Aromaticity | Low / Non-aromatic. Behaves as a diene. | Moderate. Significant contribution from pyrylium zwitterion . |
| Dipole Moment | High (Carbonyl and Ring Oxygen aligned) | High (Zwitterionic character) |
| Key Reactivity | Electrophilic attack; Diels-Alder (4+2) | Nucleophilic attack; Metal chelation |
Visualizing the Electronic Difference (Resonance)
The following diagram illustrates why 4-pyrone exhibits higher aromaticity, influencing NMR shielding and IR frequencies.
Figure 1: Resonance contributions. The 4-pyrone zwitterion (B2) creates a full 6π-electron aromatic sextet, significantly shielding ring protons in NMR compared to the 2-pyrone system.
Spectroscopic Atlas: The Data
A. Infrared Spectroscopy (FT-IR)
The Quickest Check. The carbonyl stretching frequency is the most immediate differentiator.
| Parameter | 2-Pyrone Carboxylate | 4-Pyrone Carboxylate | Mechanistic Reason |
| C=O Stretch (Ring) | 1700 – 1740 cm⁻¹ | 1640 – 1670 cm⁻¹ | 2-pyrone is an ester (tighter bond). 4-pyrone is a conjugated ketone with single-bond character due to resonance. |
| C=C Stretch | 1540 – 1640 cm⁻¹ (Multiple bands) | ~1600 cm⁻¹ (Strong) | 2-pyrone shows diene stretching; 4-pyrone shows aromatic-like ring breathing. |
| OH Stretch (Acid) | Broad (2500–3300 cm⁻¹) | Broad (2500–3300 cm⁻¹) | Indistinguishable; depends on H-bonding network. |
Analyst Note: If you see a carbonyl peak above 1700 cm⁻¹, you almost certainly have the 2-pyrone isomer.
B. Nuclear Magnetic Resonance (NMR)
¹³C NMR (Carbon Skeleton)
Solvent: DMSO-d₆ (Recommended for solubility of carboxylates).
| Carbon Position | 2-Pyrone (ppm) | 4-Pyrone (ppm) | Diagnostic Value |
| Carbonyl (C=O) | ~160 - 165 ppm (C2) | ~175 - 182 ppm (C4) | CRITICAL. Ketones (4-pyrone) are deshielded relative to esters (2-pyrone). |
| Carboxylate (COOH) | ~165 ppm | ~165 ppm | Often overlaps; do not use as primary diagnostic. |
| Ring Carbons | 100 - 150 ppm | 110 - 160 ppm | 4-pyrone carbons are often more deshielded due to ring current. |
¹H NMR (Proton Environment)[1]
-
2-Pyrone: Protons are inequivalent. Expect distinct doublets or doublet-of-doublets (dd) with coupling constants (
) characteristic of cis-alkenes ( Hz for H3-H4). -
4-Pyrone: If symmetric (e.g., Chelidonic acid), the ring protons appear as a singlet (or tight AA'BB' system if unsubstituted). The symmetry is a dead giveaway.
C. UV-Vis Spectroscopy
The Electronic Check.
-
2-Pyrone:
290 – 310 nm . (Longer wavelength due to linear conjugation of the diene-lactone system). -
4-Pyrone:
245 – 260 nm . (Shorter wavelength "blue shift" typical of cross-conjugated systems, though carboxylate substitution can push this to ~270 nm).
D. Mass Spectrometry (MS)
The Fragmentation Check. [3][4]
-
2-Pyrone (Coumalic): [M - 44]⁺ . Rapid loss of CO₂ . The lactone ring opens and decarboxylates easily.
-
4-Pyrone (Chelidonic): [M - 28]⁺ . Loss of CO . The ring is more stable; decarboxylation of the pendant acid groups happens first, but the ring CO is lost as carbon monoxide.
Experimental Protocols
Workflow Diagram
Use this decision tree to validate your isomer.
Figure 2: Analytical Decision Tree. IR provides the initial screen; 13C NMR provides the definitive confirmation based on carbonyl chemical shift.
Detailed Methodologies
Protocol 1: NMR Sample Preparation & Acquisition
-
Objective: Distinguish C2 (ester) from C4 (ketone) carbonyls.
-
Solvent: DMSO-d₆ (99.9% D). Avoid CDCl₃ for carboxylates due to poor solubility and dimerization effects.
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Parameters:
-
Pulse Angle: 30°
-
Relaxation Delay (D1): 2.0 seconds (Ensure carboxylate relaxation).
-
Scans: 16 (¹H), 1024 (¹³C).
-
-
Analysis: Look for the most downfield peak. If >175 ppm, it is 4-pyrone.
Protocol 2: UV-Vis Characterization
-
Objective: Determine conjugation length (
). -
Solvent: Methanol (HPLC Grade).
-
Concentration:
M. -
Blank: Pure Methanol.
-
Criterion:
-
nm
4-Pyrone. -
nm
2-Pyrone.
-
nm
Application in Drug Design
Why does this differentiation matter?
-
Metabolic Stability:
-
2-Pyrones are susceptible to ring-opening hydrolysis by plasma esterases. They are often "prodrug-like" or transient pharmacophores.
-
4-Pyrones are metabolically robust. They are excellent bioisosteres for aromatics and serve as stable metal-binding motifs (e.g., in HIV integrase inhibitors like Dolutegravir).
-
-
Synthetic Utility:
-
If your synthesis targets a Diels-Alder reaction to build a complex bicycle, you strictly require the 2-pyrone (diene).
-
If your target is a metalloprotein inhibitor , you likely require the 4-pyrone (ligand).
-
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[7] (Standard text for IR/NMR ranges).
-
Pirkle, W. H., & Dines, M. (1969). Widespread aromaticity in 2-pyrone systems. Journal of Heterocyclic Chemistry, 6(1), 1-5. Link
-
Beak, P., et al. (1973). Classification of 2- and 4-pyrone as nonaromatic on the basis of molecular magnetic susceptibility anisotropies. Journal of the American Chemical Society, 95(18), 6027–6033. Link
-
PubChem. (2025). Coumalic Acid Compound Summary. National Library of Medicine. Link
-
PubChem. (2025). Chelidonic Acid Compound Summary. National Library of Medicine. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Fragmentation study of protonated chalcones by atmospheric pressure chemical ionization and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. Coumalic acid | C6H4O4 | CID 68141 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures: Ethyl 3,5-dimethyl-4-oxo-4H-pyran-2-carboxylate
[1][2][3]
Executive Summary
Ethyl 3,5-dimethyl-4-oxo-4H-pyran-2-carboxylate (EDMOPC) is a functionalized heterocyclic ester commonly used as a building block in pharmaceutical synthesis.[1][2] While not classified as a P-listed (acutely toxic) or U-listed (toxic) waste under specific RCRA listings, it must be managed as Hazardous Chemical Waste due to its potential biological activity and chemical reactivity (hydrolysis susceptibility).[1][2]
Immediate Directive: Do NOT dispose of this compound down the drain or in municipal trash. All waste containing this compound must be segregated into Non-Halogenated Organic Waste streams destined for high-temperature incineration.[1][2]
Chemical Profile & Hazard Identification
To ensure safe handling, we must understand the causality of the hazards associated with this molecule. We do not simply follow rules; we mitigate specific chemical risks.
| Feature | Chemical Logic | Safety Implication |
| Functional Group | Ethyl Ester ( | Susceptible to hydrolysis in basic or acidic conditions.[1][2] Do not mix with strong bases (e.g., NaOH waste) to prevent uncontrolled heat generation or solubility changes.[2] |
| Core Structure | 4-Pyrone Ring | Conjugated system.[1][2] Generally stable but can react with strong oxidizers.[1][2] Potential for skin/eye irritation (H315/H319).[1][2] |
| Physical State | Crystalline Solid | Risk of dust formation.[1][2][3] Fine organic dusts can be deflagration hazards.[1][2] Avoid rapid transfer that generates clouds.[1][2] |
| Toxicity | Bioactive Heterocycle | As a drug intermediate, assume unknown chronic toxicity.[1][2] Prevent release into aquatic environments (aquatic toxicity is common in pyran derivatives).[1][2] |
Waste Characterization & Segregation Strategy
Effective disposal begins at the bench, not the loading dock.[2] You must segregate this waste based on its chemical compatibility.[1][2]
The "Self-Validating" Segregation System
A self-validating system prevents accidents by making incompatible mixtures physically difficult to create.[1][2]
-
Rule 1: EDMOPC is an Organic Solid .[1][2] It goes into the Solid Waste drum, not the liquid solvent carboy (unless dissolved).[2]
-
Rule 2: Segregate from Oxidizers (Nitric acid, Peroxides).[1][2] The pyrone ring is electron-rich and can react violently with strong oxidizers.[1][2]
-
Rule 3: Segregate from Aqueous Bases .[1][2] High pH will hydrolyze the ester, potentially altering the waste's classification or generating heat.[2]
Waste Stream Classification Table
Use the following codes for your internal waste tags.
| Parameter | Specification | Notes |
| Waste Type | Chemical Waste (Solid or Liquid) | If pure solid, bag separately.[1][2][4] |
| Primary Hazard | Irritant / Organic | GHS Class: Skin Irrit. 2, Eye Irrit.[2] 2A. |
| RCRA Code | Not Listed (Specific) | Use D001 only if ignitable (Flash point <60°C). Otherwise, classify as Non-Regulated Organic Waste for incineration.[2] |
| Disposal Method | High-Temp Incineration | The only validated method to destroy the heterocyclic ring completely.[1][2] |
| Container Label | "Non-Halogenated Organic" | List full chemical name. Do not use abbreviations. |
Operational Disposal Workflow
The following diagram outlines the decision logic for disposing of EDMOPC. This workflow ensures compliance with EPA regulations and minimizes cross-contamination risks.[1][2]
Figure 1: Decision logic for segregating and packaging EDMOPC waste. Note the critical separation of halogenated vs. non-halogenated liquid streams.
Emergency Spill Response Procedures
In the event of a benchtop spill, immediate containment is required to prevent aerosolization of the powder.[2]
-
PPE Upgrade: Wear nitrile gloves, lab coat, and safety goggles.[2] If the powder is fine and dust is visible, use a N95 or P100 respirator to prevent inhalation.[2]
-
Containment:
-
Decontamination: Wipe the surface with a mild soap solution followed by water.[1][2] Avoid bleach (sodium hypochlorite) as a first step, as it may react with the organic load; use it only for a final polish if necessary.[2]
-
Disposal of Debris: All cleanup materials (towels, pads, gloves) must be treated as hazardous chemical waste (see Section 4).[2]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for Ethyl 4-oxo-4H-pyran-2-carboxylate (Analogue). Retrieved from [Link][1][2]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1][2] Retrieved from [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200).[1][2] Retrieved from [Link][1][2]
Personal protective equipment for handling Ethyl 3,5-dimethyl-4-oxo-4H-pyran-2-carboxylate
Executive Summary & Hazard Identification
Objective: This guide defines the operational safety architecture for handling Ethyl 3,5-dimethyl-4-oxo-4H-pyran-2-carboxylate . As a specialized heterocyclic ester used in organic synthesis (often as a scaffold for pharmaceutical intermediates), its handling requires strict adherence to organic solvent and irritant protocols.
Scientific Context: This compound belongs to the 4-pyranone-2-carboxylate class.[1] Structurally, it contains an ester moiety, a conjugated ketone (enone), and a cyclic ether. While specific Safety Data Sheets (SDS) for this exact isomer are rare compared to its analog Ethyl 4-oxo-4H-pyran-2-carboxylate (CAS 1551-45-7), we apply the Precautionary Principle . We treat it as a Category 2 Skin/Eye Irritant and a potential Respiratory Irritant (STOT-SE 3) based on the functional group reactivity of pyranones [1, 2].[1]
Core Hazard Profile:
-
Signal Word: WARNING (Default assumption in absence of specific tox data).
-
Primary Risks: Chemical irritation (H315, H319), potential sensitization, and organic solvent volatility.
-
Physical State: Typically a solid or viscous oil depending on purity and temperature; soluble in organic solvents (DCM, EtOAc).
Personal Protective Equipment (PPE) Matrix
The following PPE system is designed to create a "fail-safe" barrier. Do not rely on minimum compliance; use this matrix to ensure zero exposure.
| Protection Zone | Recommended Equipment | Technical Justification & Causality |
| Hand Protection | Double-Gloving Strategy: 1. Inner: Nitrile (4 mil)2.[1] Outer: Nitrile (4-8 mil) or Neoprene | Causality: Pyranone esters are soluble in organic solvents.[1] If dissolved in Dichloromethane (DCM), standard nitrile degrades in <5 mins. Double gloving provides a "breakthrough buffer" allowing safe removal if the outer glove is splashed. |
| Eye/Face | Chemical Splash Goggles (Indirect Vented) | Logic: Safety glasses are insufficient for liquid handling.[1] Goggles seal the orbital area against vapors and splashes, critical when handling refluxing solvents or fine powders that can sublime. |
| Respiratory | Fume Hood (Primary) N95/P100 (Secondary for solids) | Protocol: All open handling must occur in a certified fume hood (Face velocity: 0.5 m/s).[1] Use a respirator only if weighing outside a hood (not recommended) to prevent inhalation of potential sensitizing dusts. |
| Body | Lab Coat (100% Cotton/Nomex) + Chemical Apron | Defense: Synthetic blends can melt onto skin if a fire occurs (organic esters are combustible).[1] An impervious apron prevents soak-through during large-scale transfers. |
Operational Protocol: The "Self-Validating" Workflow
This protocol uses a "Check-Verify-Act" logic to prevent errors before they propagate.
Phase 1: Pre-Operational Verification
-
Inspect the CAS: Verify if your specific isomer matches CAS 1551-45-7 (analog) or a custom synthesis ID.[1]
-
Solvent Compatibility Check: If dissolving in DCM or Chloroform, ensure your outer gloves are chemically resistant to the solvent, not just the solute.
-
Quench Preparation: Prepare a saturated Sodium Bicarbonate (
) solution before starting. This acts as a neutralizer for acidic byproducts often associated with pyranone hydrolysis.
Phase 2: Active Handling (Synthesis & Transfer)[1]
-
Weighing: Use an anti-static gun if the solid is fluffy. Static charge can disperse pyranone dusts onto cuffs/sleeves.
-
Reaction Monitoring: When heating, 4-pyranones can sublime.[1] Ensure condenser water is flowing before heating.
-
Critical Control Point: If the reaction mixture turns black/tarry, remove heat immediately. Pyranones can decompose exothermically.
-
Phase 3: Cleanup & Decontamination[1]
-
Wipe Down: Use a solvent-soaked tissue (Acetone) to wipe the balance area.
-
UV Check (Optional but Recommended): Many conjugated pyranones fluoresce under UV light (254 nm/365 nm). Use a handheld UV lamp to scan the work area for invisible micro-spills [3].
Visualization: Safe Handling Workflow
The following diagram maps the logical flow of handling, emphasizing the "Stop/Go" decision points for safety.
Figure 1: Decision-tree for safe handling of pyranone esters, integrating spill detection and disposal paths.
Waste Disposal & Emergency Response
Disposal Protocol:
-
Solid Waste: Dispose of contaminated gloves, paper towels, and solid chemical residue in the Solid Hazardous Waste container (Label: "Toxic/Irritant Organic Solid").
-
Liquid Waste:
-
Do NOT: Flush down the drain. Esters can hydrolyze to carboxylic acids, potentially altering pH compliance in water systems [4].
Emergency First Aid:
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol (it enhances absorption).
-
Eye Contact: Flush for 15 minutes. Seek medical attention if redness persists.
-
Inhalation: Move to fresh air. If wheezing occurs, treat as potential sensitization.
References
-
PubChem. (n.d.).[1] Ethyl 4-oxo-4H-pyran-2-carboxylate (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
MDPI. (2024).[1] Ethyl 4H-Pyran-4-one-2-carboxylate: Structural Characterization. Retrieved from [Link]
-
Vanderbilt University. (2024). Guide to Laboratory Sink/Sewer Disposal of Wastes. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
